1-methyl-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAWEQBUZOGIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937250 | |
| Record name | 1-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-65-5 | |
| Record name | 1-Methyl-1,2,3-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-1,2,3-triazole is a five-membered heterocyclic aromatic compound containing three adjacent nitrogen atoms, with a methyl group substituted at the 1-position of the triazole ring. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and diverse biological activities. The 1,2,3-triazole core is a key structural motif in numerous pharmaceuticals, attributed to its stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physical and spectroscopic characteristics, and reactivity.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃ | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| CAS Number | 16681-65-5 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | Not explicitly found for 1-methyl derivative. The parent 1H-1,2,3-triazole has a boiling point of 203 °C. | [2] |
| Melting Point | Not explicitly found for 1-methyl derivative. The parent 1H-1,2,3-triazole has a melting point of 21-24 °C. | [1] |
| pKa of Conjugate Acid | ~1.25 | [3] |
Synthesis
The synthesis of this compound can be achieved through the methylation of the parent 1H-1,2,3-triazole. The methylation can lead to a mixture of N1 and N2-methylated isomers, and the regioselectivity is influenced by the reaction conditions. A general and adaptable protocol for the N-methylation of a triazole ring is detailed below.
Experimental Protocol: N-Methylation of 1H-1,2,3-triazole
This protocol is adapted from a general procedure for the N-methylation of triazole derivatives.[4][5]
Materials:
-
1H-1,2,3-triazole
-
Anhydrous Methanol
-
Sodium Methoxide (25% solution in methanol)
-
Methyl Iodide
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane for elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1H-1,2,3-triazole (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Slowly add sodium methoxide (1.05 equivalents) dropwise to the cooled solution over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. To the residue, add dichloromethane and a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, which may contain a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Logical Workflow for Synthesis and Purification:
Spectroscopic Properties
The structural elucidation of this compound relies on various spectroscopic techniques. The expected data is summarized in the following tables.
1H and 13C NMR Spectroscopy
| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~4.1 | s | - | N-CH₃ | |
| ~7.6 | d | ~1.0 | H-5 | |
| ~7.8 | d | ~1.0 | H-4 |
| 13C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~36 | N-CH₃ | |
| ~125 | C-5 | |
| ~134 | C-4 |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented here are estimations based on related structures and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1600-1400 | Medium-Weak | C=C and C=N stretching (ring) |
| ~1220 | Medium | N-N=N stretch |
| ~1190 | Medium | C-N stretch |
| ~830 | Medium | =C-H out-of-plane bend (triazole ring) |
Note: These are expected characteristic absorption bands. Experimental spectra should be consulted for precise peak positions and intensities.[6][7]
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 83. The fragmentation pattern is influenced by the stability of the triazole ring and can involve the loss of neutral molecules such as N₂, HCN, and CH₃CN.
| m/z | Proposed Fragment |
| 83 | [C₃H₅N₃]⁺ (Molecular Ion) |
| 55 | [M - N₂]⁺ |
| 56 | [M - HCN]⁺ |
| 42 | [M - CH₃CN]⁺ |
Note: The relative intensities of the fragment ions will depend on the ionization method and energy.[8]
Reactivity
The 1,2,3-triazole ring is a stable aromatic system. The reactivity of this compound is characterized by reactions of the triazole ring and the methyl group.
Ring Reactivity
-
Cycloaddition Reactions: The parent 1H-1,2,3-triazole is formed via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[9] Substituted 1,2,3-triazoles can also participate in cycloaddition reactions, although the aromaticity of the ring makes it less reactive as a dipole or dipolarophile compared to non-aromatic analogues.
-
Electrophilic and Nucleophilic Substitution: The triazole ring is generally resistant to electrophilic substitution. However, activation of the ring, for example by N-oxidation, can facilitate substitution reactions. Nucleophilic substitution can occur on triazole rings bearing leaving groups.
Methyl Group Reactivity
The methyl group can be a site for functionalization, although this typically requires harsh conditions or specific activation.
General Reactivity Overview:
Applications in Drug Development
The 1,2,3-triazole moiety is a prominent scaffold in a variety of biologically active compounds. Its stability, hydrogen bonding capability, and dipole moment make it a favorable linker and pharmacophore in drug design. While specific biological targets for this compound are not extensively documented in the provided search results, the broader class of 1,2,3-triazoles has been shown to exhibit a wide range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[10][11] For instance, some 1,2,3-triazole derivatives act as inhibitors of thymidylate synthase, an important target in cancer chemotherapy.[12]
Potential Role in Signaling Pathways:
Given the diverse biological activities of 1,2,3-triazole derivatives, it is plausible that they can modulate various cellular signaling pathways. For example, by inhibiting key enzymes like kinases or interfering with protein-protein interactions, these compounds could impact pathways involved in cell proliferation, apoptosis, and inflammation. Further research is needed to elucidate the specific mechanisms of action for this compound.
Hypothetical Signaling Pathway Modulation:
Conclusion
This compound is a fundamental heterocyclic compound with a rich chemistry. Its synthesis is accessible through the methylation of 1H-1,2,3-triazole, and its structure can be readily characterized by standard spectroscopic methods. While the triazole ring itself is relatively stable, it can participate in a range of chemical transformations, making it a versatile building block in organic synthesis. The broader family of 1,2,3-triazoles holds significant promise in drug discovery, and further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its core chemical properties to aid researchers and scientists in their endeavors.
References
- 1. Buy 1H-1,2,3-Triazole | 288-35-7 [smolecule.com]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. pubs.aip.org [pubs.aip.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of the 1-Methyl-1H-1,2,3-triazole Scaffold: A Technical Overview of Derivative Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, serving as a fundamental building block for a diverse array of biologically active compounds. While the parent molecule, this compound, exhibits limited intrinsic biological activity, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This technical guide provides a comprehensive overview of the biological activities of select this compound derivatives, detailing experimental methodologies, quantitative data, and relevant biological pathways to inform and guide future drug discovery and development efforts.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The modular nature of their synthesis, often employing "click chemistry," allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective compounds.
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound derivatives have been quantified using standard in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of a cell population by 50%.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Pyrazolyl-1,2,3-triazole | MCF-7 (Breast) | 5.2 | |
| 1b | Pyrazolyl-1,2,3-triazole | HepG2 (Liver) | 7.8 | [1] |
| 2a | Stilbene-linked 1,2,3-triazole | PANC-1 (Pancreatic) | 11.6 | [2] |
| 2b | Stilbene-linked 1,2,3-triazole | HCT-116 (Colorectal) | 15.2 | [2] |
| 3a | Thymol-1,3,4-oxadiazole-tethered 1,2,3-triazole | MCF-7 (Breast) | 1.1 | [3] |
| 3b | Thymol-1,3,4-oxadiazole-tethered 1,2,3-triazole | HepG2 (Liver) | 1.4 | [3][4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity of this compound Derivatives
The this compound scaffold has been incorporated into numerous compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens. These derivatives often function by disrupting essential cellular processes in microorganisms.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 4a | Metronidazole-1,2,3-triazole | Escherichia coli | 12.5 | [5] |
| 4b | Metronidazole-1,2,3-triazole | Staphylococcus aureus | 6.25 | [5] |
| 4c | Metronidazole-1,2,3-triazole | Candida albicans | 25 | [5] |
| 5a | Glycoside-1,2,3-triazole | Staphylococcus aureus | 15.6 | [6] |
| 5b | Glycoside-1,2,3-triazole | Pseudomonas aeruginosa | 31.2 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic is also typically tested as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Enzyme Inhibition by this compound Derivatives
The this compound scaffold has also been utilized in the design of potent enzyme inhibitors. These derivatives have shown activity against a variety of enzymes implicated in different diseases, such as cholinesterases in Alzheimer's disease and α-glucosidase in diabetes.
Quantitative Enzyme Inhibition Data
The inhibitory potency of these compounds is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| 6a | Azinane-triazole | Acetylcholinesterase (AChE) | 0.73 | [7][8] |
| 6b | Azinane-triazole | Butyrylcholinesterase (BChE) | 0.038 | [7][8] |
| 6c | Azinane-triazole | α-Glucosidase | 36.74 | [7][8] |
| 7a | Carbonic Anhydrase Inhibitor | Carbonic Anhydrase II | 13.8 | [9] |
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for determining the IC50 of an enzyme inhibitor is outlined below. Specific conditions such as buffer composition, substrate, and detection method will vary depending on the target enzyme.
Principle: The activity of an enzyme is measured in the presence of varying concentrations of an inhibitor. The rate of the enzymatic reaction is monitored, and the concentration of the inhibitor that causes 50% inhibition is determined.
Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the kinetic curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
General workflow for an enzyme inhibition assay.
Conclusion
The this compound nucleus is a highly versatile and valuable scaffold in the design and development of novel therapeutic agents. While the parent compound itself is not biologically active, its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. The synthetic accessibility of these compounds, particularly through click chemistry, allows for extensive structural modifications and the fine-tuning of their biological profiles. The data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for the continued exploration and optimization of this compound derivatives as promising drug candidates. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of the 1,2,3-Triazole: A Journey from Discovery to the Forefront of Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core, a seemingly simple five-membered heterocycle, has etched an indelible mark on the landscape of chemical sciences. Its journey, from an obscure discovery to a cornerstone of modern medicinal chemistry, is a testament to the power of synthetic innovation and the relentless pursuit of molecular function. This technical guide provides a comprehensive overview of the discovery and history of 1,2,3-triazoles, detailing the pivotal synthetic methodologies, their quantitative outputs, and the profound impact these structures have on contemporary drug development.
A Historical Perspective: From Pechmann's Discovery to Huisgen's Cycloaddition
The story of the 1,2,3-triazole begins in the late 19th century with the pioneering work of German chemist Hans von Pechmann. In 1888, while reacting diazomethane with acetylene, Pechmann serendipitously synthesized the parent 1,2,3-triazole ring. This initial synthesis, while historically significant, remained a niche reaction for many decades.
It was not until the mid-20th century that the synthetic potential of the 1,2,3-triazole ring was truly unlocked. In the 1960s, Rolf Huisgen's extensive work on 1,3-dipolar cycloadditions provided a more general and predictable method for their synthesis. The Huisgen 1,3-dipolar cycloaddition involves the reaction of an azide with an alkyne. However, this thermal process suffered from significant drawbacks: it required high temperatures and often resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers, which were difficult to separate. These limitations hampered its widespread adoption in complex molecule synthesis.
Figure 1: Key milestones in the synthesis of 1,2,3-triazoles.
The "Click Chemistry" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The turn of the 21st century witnessed a paradigm shift in 1,2,3-triazole synthesis. In 2002, the independent work of Morten Meldal and K. Barry Sharpless introduced the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," addressed the major shortcomings of the Huisgen cycloaddition. The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[1] Furthermore, it proceeds under mild, often aqueous conditions, with high yields and tolerance for a wide range of functional groups. This breakthrough transformed the 1,2,3-triazole from a chemical curiosity into a versatile and indispensable building block in drug discovery, materials science, and bioconjugation.
Expanding the Toolkit: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While the CuAAC reaction provides reliable access to 1,4-disubstituted 1,2,3-triazoles, the synthesis of the 1,5-regioisomer remained a challenge. This gap was filled by the development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). This method, in contrast to CuAAC, selectively produces 1,5-disubstituted 1,2,3-triazoles.[2][3] The availability of both CuAAC and RuAAC provides chemists with a powerful toolkit to selectively synthesize either regioisomer, enabling fine-tuned control over the molecular architecture of complex molecules.
Quantitative Comparison of Key Synthetic Methods
The evolution of synthetic methodologies for 1,2,3-triazoles has been marked by significant improvements in efficiency and selectivity. The following table summarizes typical quantitative data for the key synthetic routes.
| Method | Catalyst | Temperature | Reaction Time | Regioselectivity | Typical Yield |
| Huisgen Cycloaddition | None (Thermal) | High ( >100 °C) | Hours to Days | Mixture of 1,4 and 1,5 isomers | Moderate to Good |
| CuAAC | Copper(I) | Room Temperature | Minutes to Hours | Exclusively 1,4-isomer | High to Quantitative[4] |
| RuAAC | Ruthenium(II) | Room Temperature to 80 °C | Hours | Predominantly 1,5-isomer | Good to High[3] |
Detailed Experimental Protocols
For the practical application of these synthetic methods, detailed and reliable experimental protocols are essential.
Protocol 1: Huisgen 1,3-Dipolar Cycloaddition (Thermal)
Materials:
-
Azide (1.0 mmol)
-
Alkyne (1.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a sealed tube, dissolve the azide (1.0 mmol) and the alkyne (1.0 mmol) in toluene (5 mL).
-
Heat the reaction mixture at 110 °C for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles by column chromatography on silica gel.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide (1.0 mmol)
-
Terminal Alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol/Water (1:1, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol in 1 mL of water).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.05 mmol).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 1,4-disubstituted 1,2,3-triazole is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.[5]
Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Materials:
-
Azide (1.0 mmol)
-
Alkyne (1.0 mmol)
-
[Cp*RuCl(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Toluene (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the azide (1.0 mmol), the alkyne (1.0 mmol), and the ruthenium catalyst [Cp*RuCl(PPh₃)₂] (0.02 mmol) in anhydrous toluene (5 mL).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.[2][3]
The 1,2,3-Triazole in Drug Development: A Privileged Scaffold
The unique properties of the 1,2,3-triazole ring—its stability, planarity, and ability to participate in hydrogen bonding and dipole-dipole interactions—have made it a "privileged scaffold" in medicinal chemistry. It is found in a variety of approved drugs and clinical candidates, where it can act as a pharmacophore, a linker, or a bioisostere for other functional groups.
Two prominent examples of drugs containing a 1,2,3-triazole moiety are the antibacterial agents Cefatrizine and Tazobactam.
Cefatrizine: Inhibiting Bacterial Cell Wall Synthesis
Cefatrizine is a cephalosporin antibiotic that contains a 1,2,3-triazole ring. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, Cefatrizine targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, the major component of the bacterial cell wall.[6] By disrupting this process, Cefatrizine weakens the cell wall, leading to bacterial cell lysis and death.
Figure 2: Cefatrizine inhibits the final step of peptidoglycan synthesis.
Tazobactam: A Suicide Inhibitor of β-Lactamases
Tazobactam is not an antibiotic itself but a β-lactamase inhibitor. Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Tazobactam, which features a 1,2,3-triazole ring, acts as a "suicide inhibitor." It irreversibly binds to the active site of β-lactamase, inactivating the enzyme and thereby protecting the co-administered β-lactam antibiotic from degradation.[7] This allows the partner antibiotic to effectively inhibit the PBPs and kill the bacteria.
Figure 3: Tazobactam protects β-lactam antibiotics from degradation.
Conclusion and Future Outlook
The journey of the 1,2,3-triazole is a compelling narrative of chemical innovation. From its humble beginnings, it has risen to become an indispensable tool in the arsenal of chemists. The development of robust and regioselective synthetic methods, particularly the CuAAC and RuAAC reactions, has cemented its role in the design and synthesis of new therapeutic agents. As our understanding of complex biological systems deepens, the versatility and reliability of the 1,2,3-triazole will undoubtedly continue to fuel the discovery of novel drugs and advanced materials, ensuring its enduring legacy in the scientific world.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Reactivity of 1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core stability and reactivity characteristics of 1-methyl-1H-1,2,3-triazole, a key heterocyclic compound in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing detailed data, experimental context, and visual representations of its chemical behavior.
Core Stability Profile
This compound exhibits a notable degree of stability, a characteristic that contributes to its utility as a scaffold in complex molecular architectures. This stability, however, is not absolute and is dependent on environmental conditions.
1.1. Thermal Stability
1.2. Chemical Stability
The chemical stability of this compound is robust under many conditions, though it is susceptible to degradation by strong reagents.
-
Acids and Bases: It is generally stable in the presence of weak acids and bases. However, it may be incompatible with strong acids and alkalis.[3]
-
Oxidizing and Reducing Agents: Strong oxidizing and reducing agents can lead to the degradation of the triazole ring.[3]
-
Storage: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] Recommended storage is at room temperature in a dry, sealed environment.[4]
1.3. Photochemical Stability
The photochemical behavior of 1,2,3-triazoles has been a subject of study. While detailed photochemical data for the 1-methyl derivative is sparse in the provided results, studies on other 1H-1,2,3-triazole derivatives indicate that they can undergo photochemical decomposition.[5] Further investigation into the specific photochemical stability of this compound is warranted for applications involving exposure to light.
Diagram: Stability Profile of this compound
Caption: Logical relationships of this compound stability.
Reactivity and Functionalization
This compound serves as a versatile building block in organic synthesis, participating in a range of chemical transformations.
2.1. Cycloaddition Reactions
The 1,2,3-triazole core is famously synthesized via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[6] This reaction can be catalyzed by copper(I) (CuAAC) to afford 1,4-disubstituted 1,2,3-triazoles or by ruthenium to yield the 1,5-regioisomer.[7][8] While this compound is the product of such reactions (using methyl azide), the triazole ring itself can participate in further cycloaddition reactions under specific conditions, although this is less common. More prevalent is the intramolecular cycloaddition of precursors to form fused triazole systems.[9][10]
2.2. C-H Functionalization
Direct C-H functionalization of the triazole ring is a powerful strategy for the synthesis of substituted triazoles, avoiding the need for pre-functionalized starting materials.[11][12] Both palladium and copper catalysts have been effectively employed for this purpose.[13] The 1,2,3-triazole ring can act as a directing group to facilitate regioselective C-H activation at other positions in the molecule.[14] For 1-substituted 1,2,3-triazoles, C-H functionalization often occurs at the C5 position.
2.3. Reactions Involving the Triazole Ring
The 1,2,3-triazole ring can undergo rearrangements, with the Dimroth rearrangement being a notable example, which involves ring-opening and re-closure to form an isomeric triazole.[1][15] N-sulfonyl-1,2,3-triazoles have been shown to be valuable precursors for rhodium(II)-catalyzed reactions, as they can exist in equilibrium with their open-chain α-diazo imine forms.[16]
Diagram: C-H Arylation Workflow
References
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1-Methyl-1,2,3-triazole CAS#: 16681-65-5 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Intermolecular C–H Functionalization of Allylic and Benzylic sp3 C–H Bonds using N-Sulfonyl-1,2,3-tria-zoles - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 1-methyl-1H-1,2,3-triazole: A Computational Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-1,2,3-triazole is a five-membered heterocyclic aromatic compound containing three adjacent nitrogen atoms, with a methyl group substituted on one of the nitrogen atoms. The triazole core is a significant pharmacophore in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various non-covalent interactions. Theoretical and computational studies provide a powerful lens through which to understand the intrinsic molecular properties of this compound, offering insights into its structure, reactivity, and potential as a building block in drug design. This technical guide provides an in-depth overview of the theoretical approaches used to characterize this molecule, presenting key quantitative data and outlining the computational methodologies employed.
Computational Methodology: A Detailed Protocol
The theoretical investigation of this compound's molecular and electronic properties is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and reliable method.
Software and Theoretical Level: A common choice for these calculations is the Gaussian suite of programs. The molecular geometry of this compound is typically optimized without any symmetry constraints to find the global minimum on the potential energy surface. A frequently used and effective level of theory is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination provides a good balance between computational cost and accuracy for organic molecules.
Key Computational Analyses:
-
Geometry Optimization: The initial step involves finding the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by minimizing the energy of the system with respect to all atomic coordinates.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing deeper insight into the electronic structure and bonding.
Data Presentation
Table 1: Calculated Geometric Parameters (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.35 | N1-N2-N3 | 109.0 |
| N2-N3 | 1.30 | N2-N3-C4 | 108.5 |
| N3-C4 | 1.38 | N3-C4-C5 | 107.0 |
| C4-C5 | 1.37 | C4-C5-N1 | 108.5 |
| C5-N1 | 1.37 | C5-N1-N2 | 107.0 |
| N1-C(CH3) | 1.47 | C5-N1-C(CH3) | 126.0 |
Table 2: Calculated Electronic and Molecular Properties (Illustrative)
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Energy Gap | 6.3 eV |
| Dipole Moment | 3.8 Debye |
| Ionization Energy (Experimental) | 9.5 eV[1] |
| Molecular Weight | 83.09 g/mol [1] |
Visualizing Theoretical Workflows and Molecular Properties
Diagrams generated using Graphviz provide a clear visual representation of the computational workflows and conceptual relationships in theoretical studies of this compound.
Caption: Workflow of a typical theoretical study on this compound.
Caption: Relationship between calculated properties and their applications.
Conclusion
Theoretical studies provide a fundamental understanding of the molecular structure and electronic properties of this compound. Through methods like Density Functional Theory, researchers can elucidate geometric parameters, frontier molecular orbital energies, and charge distributions, which are critical for predicting the molecule's reactivity and potential for biological activity. The synergy between these computational predictions and experimental validations is crucial for the rational design of novel triazole-containing compounds in drug discovery and materials science. The methodologies and workflows outlined in this guide offer a standardized approach for researchers in the field to further explore the potential of this important heterocyclic scaffold.
References
Unlocking the Potential of 1,2,3-Triazole Derivatives: A Technical Guide to Emerging Research Areas
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold has emerged as a privileged structure in modern chemistry, with its applications spanning medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth exploration of the burgeoning research areas for 1,2,3-triazole derivatives, offering a comprehensive resource for professionals in drug discovery and development. The unique properties of the 1,2,3-triazole ring, including its stability, hydrogen bonding capability, and dipole moment, contribute to its remarkable versatility and make it a cornerstone for the development of novel therapeutic agents and functional materials.[1] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of these derivatives, allowing for the rapid and efficient generation of diverse molecular libraries.[1][2]
Medicinal Chemistry: A Hub of Therapeutic Innovation
The 1,2,3-triazole moiety is a prominent feature in a wide array of biologically active compounds, demonstrating significant potential in the treatment of various diseases.[3] Its ability to act as a pharmacophore and a bioisostere for other functional groups has propelled its use in the design of novel drugs with enhanced efficacy and pharmacokinetic profiles.[4]
Anticancer Activity
A significant body of research has focused on the development of 1,2,3-triazole derivatives as potent anticancer agents.[5][6][7] These compounds have been shown to exhibit cytotoxic effects against a broad spectrum of cancer cell lines, including those of the lung, breast, colon, and liver.[5][8][9] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | HT-1080 | 15.13 | [5][7] |
| Compound 8 | A-549 | 21.25 | [5][7] |
| Compound 8 | MCF-7 | 18.06 | [5][7] |
| Compound 8 | MDA-MB-231 | 16.32 | [5][7] |
| 1,2,3-triazole-dithiocarbamate | Human colon, lung, prostate, and breast cancer cell lines | Not specified | [5][7] |
| 1,2,3-triazole-amino acid conjugate 6 | MCF7 | <10 | [8] |
| 1,2,3-triazole-amino acid conjugate 6 | HepG2 | <10 | [8] |
| 1,2,3-triazole-amino acid conjugate 7 | MCF7 | <10 | [8] |
| 1,2,3-triazole-amino acid conjugate 7 | HepG2 | <10 | [8] |
| Tetrahydrocurcumin derivative 4g | HCT-116 | 1.09 ± 0.17 | [10] |
| Tetrahydrocurcumin derivative 4g | A549 | 45.16 ± 0.92 | [10] |
| Tetrahydrocurcumin derivative 4k | A549 | 57.96 | [10] |
| Tetrahydrocurcumin derivative 4f | HCT116 | 15.59 | [10] |
| Tetrahydrocurcumin derivative 4f | HepG2 | 53.64 | [10] |
Several critical signaling pathways involved in tumorigenesis have been identified as targets for 1,2,3-triazole derivatives. These include the EGFR signaling cascade, which plays a pivotal role in cell proliferation and survival, and the tubulin polymerization process, essential for cell division. Furthermore, many of these compounds induce apoptosis, or programmed cell death, through the modulation of the Bcl-2 family of proteins and the activation of caspases.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial and antifungal agents.[11] 1,2,3-Triazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[11][12][13]
Table 2: Antimicrobial and Antifungal Activity of Representative 1,2,3-Triazole Derivatives (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5 | S. aureus | 5 | [13] |
| Compound 5 | P. aeruginosa | 5 | [13] |
| Compound 5 | C. albicans | 10 | [13] |
| Compound 5 | A. niger | 10 | [13] |
| Compound 4c | Candida strains | 64-256 | [14] |
| Triazole-sucrose derivative 24 | M. tuberculosis H37Rv | 3.125 | [6] |
| Triazole-sucrose derivative 25 | M. tuberculosis H37Rv | 3.125 | [6] |
| Triazole-sucrose derivative 26 | M. tuberculosis H37Rv | 3.125 | [6] |
| Triazole-8-quinolinol hybrid 1 | S. aureus | 10 | [6] |
| Triazole-8-quinolinol hybrid 1 | B. subtilis | 20 | [6] |
| Triazole-8-quinolinol hybrid 1 | E. coli | 20 | [6] |
Materials Science: Innovations Beyond Medicine
The applications of 1,2,3-triazole derivatives extend beyond the realm of medicine into the field of materials science. Their unique chemical and physical properties make them valuable components in the development of corrosion inhibitors, fluorescent sensors, and advanced polymers.[1]
Corrosion Inhibition
1,2,3-Triazole derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[15] Their ability to adsorb onto the metal surface and form a protective film is attributed to the presence of heteroatoms and π-electrons in the triazole ring.
Table 3: Corrosion Inhibition Efficiency of Representative 1,2,3-Triazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 3-(4-phenyl-[5][14][16]triazol-1-yl)-propyl-phosphonic acid diethyl ester (PTP) | Mild Steel | 1 M HCl | >90 | [15] |
| 3-[4-(4-dimethylamino-phenyl)-[5][14][16]triazol-1-yl]-propyl]-phosphonic acid diethyl ester (DMPTP) | Mild Steel | 1 M HCl | >90 | [15] |
| 4-[1-(4-methoxy-phenyl)-1H-[5][14][16]triazol-4-ylmethyl]-morpholine (MPTM) | Mild Steel | 1 M HCl | >90 | [15] |
| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) | Steel | 1.0 M HCl | 81 | [17] |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | Steel | 1.0 M HCl | 97 | [17] |
Experimental Protocols
The synthesis and biological evaluation of 1,2,3-triazole derivatives involve a series of well-established experimental protocols. The following sections provide detailed methodologies for key experiments.
Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of 1,4-disubstituted-1,2,3-triazoles, a cornerstone reaction in the preparation of these derivatives.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere (optional but recommended)
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol).
-
Dissolve the reactants in the chosen solvent (e.g., 5 mL of t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-24 hours), dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted-1,2,3-triazole.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
1,2,3-Triazole derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 1,2,3-triazole derivatives in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
1,2,3-Triazole derivative stock solutions (in DMSO)
-
Microorganism inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of the 1,2,3-triazole derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Add an equal volume of the inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Future Directions and Conclusion
The field of 1,2,3-triazole chemistry continues to be a vibrant and rapidly evolving area of research. Future investigations will likely focus on the development of more potent and selective therapeutic agents with improved pharmacokinetic profiles. The exploration of novel applications in materials science, such as in the design of advanced sensors and functional polymers, also holds significant promise. The versatility of the "click chemistry" approach will undoubtedly continue to facilitate the discovery of new 1,2,3-triazole derivatives with diverse and valuable properties. This technical guide serves as a foundational resource for researchers and scientists, providing a comprehensive overview of the current landscape and highlighting the immense potential that lies within the continued exploration of the 1,2,3-triazole scaffold.
References
- 1. annualreviews.org [annualreviews.org]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazole in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 1-methyl-1H-1,2,3-triazole in the realm of click chemistry. While not employed as a catalyst or accelerating ligand, this methylated triazole is a significant structural motif and building block in the development of pharmacologically active compounds. Its synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern medicinal chemistry.
Introduction to this compound in Drug Discovery
The 1,2,3-triazole core is a highly valued pharmacophore in drug discovery due to its unique combination of properties. It is a stable, aromatic heterocycle that is resistant to metabolic degradation, hydrolysis, and oxidation/reduction. The triazole ring can act as a bioisostere for amide bonds, offering improved pharmacokinetic profiles. Furthermore, it can engage in hydrogen bonding and dipole-dipole interactions with biological targets.[1][2] The N-methylation to form this compound can further modulate a compound's solubility, lipophilicity, and binding affinity to its target.[3][4]
The CuAAC reaction, a prime example of click chemistry, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction's reliability and mild conditions have made the 1,2,3-triazole linker a popular choice for connecting different molecular fragments in the creation of novel drug candidates.[7][8]
Synthesis of this compound via Click Chemistry
The primary method for synthesizing this compound is the copper-catalyzed cycloaddition of methyl azide and acetylene. This reaction is highly efficient and regioselective, yielding the 1-substituted product.
Experimental Workflow for Synthesis
References
- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. propulsiontechjournal.com [propulsiontechjournal.com]
Application Notes and Protocols for the Synthesis of 1-methyl-1H-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. The resulting 1,2,3-triazole core is a prevalent scaffold in a wide array of biologically active compounds, making the CuAAC reaction particularly valuable in drug discovery and development.[1][2][3] 1-methyl-1H-1,2,3-triazole, a simple yet important derivative, serves as a fundamental building block in the synthesis of more complex pharmaceutical agents and functional materials.
These application notes provide a comprehensive guide for the synthesis of this compound using the CuAAC reaction. Detailed experimental protocols, a summary of reaction parameters, and visual representations of the workflow and catalytic cycle are presented to facilitate its successful implementation in a laboratory setting.
Data Presentation
The following table summarizes typical quantitative data for the copper-catalyzed azide-alkyne cycloaddition reaction to synthesize 1,4-disubstituted 1,2,3-triazoles, which can be adapted for the synthesis of this compound.
| Parameter | Value/Range | Notes | Reference(s) |
| Reactants | |||
| Azide | 1.0 equivalent | Methyl azide (can be generated in situ or used as a solution) | [4] |
| Alkyne | 1.0 - 1.2 equivalents | Acetylene gas or a suitable acetylene surrogate | [4] |
| Catalyst System | |||
| Copper Source | 0.01 - 0.1 equivalents | CuSO₄·5H₂O, CuI, Cu(OAc)₂, [Cu(CH₃CN)₄]PF₆ | [5][6][7] |
| Reducing Agent | 0.1 - 5.0 equivalents | Sodium Ascorbate | [5][8] |
| Ligand (optional) | 0.05 - 0.2 equivalents | TBTA, THPTA, bipyridine | [9][10] |
| Reaction Conditions | |||
| Solvent | Various | t-BuOH/H₂O (1:1), DMSO, DMF, CH₂Cl₂, Glycerol | [4][5][7] |
| Temperature | Room Temperature to 80°C | Microwave irradiation can accelerate the reaction | [7] |
| Reaction Time | 0.5 - 24 hours | Monitored by TLC or LC-MS | [5][7] |
| Yield | >90% | Typically high to quantitative yields | [4][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound using CuSO₄/Sodium Ascorbate in t-BuOH/H₂O
This protocol describes a common and reliable method for the CuAAC reaction.
Materials:
-
Methyl azide (handle with extreme caution, preferably generated in situ from sodium azide and an alkylating agent like dimethyl sulfate or methyl iodide)
-
Acetylene gas
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube/balloon filled with acetylene
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Preparation: In a well-ventilated fume hood, dissolve methyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: To the stirring solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq). The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) species.[11]
-
Acetylene Introduction: Carefully bubble acetylene gas through the reaction mixture via a gas inlet tube or maintain an acetylene atmosphere using a balloon.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[5]
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol utilizes microwave irradiation to significantly reduce the reaction time.[7]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reactant and Catalyst Loading: In a microwave synthesis vial, combine methyl azide (1.0 eq), copper(II) sulfate pentahydrate (0.02 eq), and sodium ascorbate (0.04 eq) in a suitable solvent such as a t-BuOH/H₂O mixture or DMF.
-
Acetylene Introduction: Saturate the solution with acetylene gas.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80°C) for a short period (e.g., 10-30 minutes).
-
Workup and Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 7. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols for 1-methyl-1H-1,2,3-triazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methyl-1H-1,2,3-triazole as a versatile ligand in coordination chemistry. The content covers its synthesis, the preparation of its metal complexes, and its applications in catalysis and medicinal chemistry, with a focus on anticancer research. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of this compound in a laboratory setting.
Introduction
This compound is a five-membered heterocyclic compound that has garnered significant interest as a ligand in coordination chemistry. The presence of three nitrogen atoms in the triazole ring offers multiple coordination sites, allowing it to act as a monodentate or bridging ligand. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,2,3-triazole derivatives straightforward and highly efficient.[1] This ease of synthesis, coupled with the stable and aromatic nature of the triazole ring, makes this compound an attractive building block for the construction of functional coordination complexes. These complexes have shown promise in diverse fields, including catalysis and the development of therapeutic agents.[2][3]
Synthesis of this compound
The synthesis of this compound can be achieved through the copper(I)-catalyzed cycloaddition of methyl azide and acetylene. This method is highly efficient and regioselective, yielding the 1-substituted product.[4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 1-substituted-1,2,3-triazoles using acetylene gas.[4]
Materials:
-
Methyl azide (handle with extreme care due to its explosive nature)
-
Acetylene gas
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous solution of NH4Cl
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of methyl azide (1.0 mmol) in DMSO (5 mL) in a pressure-resistant vessel, add CuI (0.1 mmol, 10 mol%) and Et3N (0.2 mmol, 20 mol%).
-
Purge the vessel with acetylene gas and then maintain a positive pressure of acetylene (e.g., using a balloon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the product with CH2Cl2 (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous Na2SO4.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Coordination Chemistry of this compound
This compound typically coordinates to metal centers through the N3 atom of the triazole ring. It can form stable complexes with a variety of transition metals, including but not limited to rhodium, palladium, gold, platinum, nickel, cobalt, copper, and zinc.[5] The resulting complexes exhibit diverse geometries, such as octahedral and square planar, depending on the metal ion and other coordinating ligands.[2]
Experimental Protocol: Synthesis of a Generic Metal Complex with this compound
This protocol is a generalized procedure based on the synthesis of various 1,2,3-triazole-containing metal complexes.
Materials:
-
This compound
-
A suitable metal salt (e.g., RhCl3, PdCl2, AuCl3) (1.0 mmol)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the metal salt (1.0 mmol) in ethanol (10 mL).
-
To this solution, add a solution of this compound (1.0-2.0 mmol, depending on the desired stoichiometry) in ethanol (10 mL) with stirring.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the collected solid with ethanol and then with diethyl ether.
-
Dry the product in a desiccator.
-
Characterize the resulting complex using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and elemental analysis.
Table 1: Physicochemical Data of Representative 1,2,3-Triazole Metal Complexes
| Complex | Color | Yield (%) | M.P. (°C) | Magnetic Moment (μeff, B.M.) |
| [Co(TTM)(CH₃COO)₂]·2H₂O[5] | Light pink | 86 | >300 | 3.38 |
| [Ni(TTM)(CH₃COO)₂]·H₂O[5] | Turquoise | 84 | >300 | 2.25 |
| [Cu(TTM)(CH₃COO)₂]·2H₂O[5] | Cyan | 81 | >300 | 1.75 |
| [Zn(TTM)(CH₃COO)₂]·H₂O[5] | Light beige | 80 | >300 | Diamagnetic |
Table 2: Selected Bond Lengths and Angles for a Representative Ni(II) Complex with a Pyridyl-Triazole Ligand [6]
| Bond | Length (Å) | Angle | Degree (°) |
| Ni1–N1 | 2.1015(19) | N8-Ni1-N8 | 180.0 |
| Ni1–N8 | 2.0739(19) | N8-Ni1-N1 | 77.00(8) |
| Ni1–Cl1 | 2.4123(6) | N1-Ni1-N1 | 180.0 |
| N8–N9 | 1.316(3) | N8-Ni1-Cl1 | 90.01(6) |
| N9–N10 | 1.352(3) | N1-Ni1-Cl1 | 91.03(6) |
*Data for [Ni(L)₂Cl₂] where L = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine. This data provides an example of the coordination geometry around a metal center with a triazole-containing ligand.
Applications in Catalysis
Coordination complexes of 1,2,3-triazoles have emerged as effective catalysts in a range of organic transformations. The electronic properties and steric environment of the ligand can be readily tuned by modifying the substituents on the triazole ring, allowing for the optimization of catalytic activity and selectivity.
Experimental Workflow: Catalytic Activity Evaluation
Applications in Drug Development: Anticancer Agents
Metal complexes containing 1,2,3-triazole ligands have shown significant potential as anticancer agents.[7] These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9]
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that 1,2,3-triazole-based compounds can trigger the intrinsic apoptotic pathway. A key mechanism involves the downregulation of the PI3K/Akt signaling pathway.[8] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in the loss of mitochondrial membrane potential. Consequently, caspases, which are key executioners of apoptosis, are activated, leading to cell death.[8]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol is based on a standard procedure for evaluating the cytotoxicity of metal complexes against cancer cell lines.[10][11][12]
Materials:
-
Cancer cell line (e.g., A549 - lung cancer)
-
Normal cell line (e.g., HEK293 - for selectivity assessment)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test complex (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microtiter plates
Procedure:
-
Cell Culture: Maintain the cancer and normal cell lines in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest the cells using trypsin-EDTA, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test complex in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test complex at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the complex) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 3: Anticancer Activity of Representative 1,2,3-Triazole-Containing Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1,2,3-triazolo[4,5-d]pyrimidine derivative | NCI-H1650 | MTT | 2.37 | [7] |
| 1,2,3-triazole-containing purine derivative | A549 | SRB | 0.03-0.14 | [7] |
| Dehydroepiandrosterone-1,2,3-triazole hybrid | A549 | MTT | 7.6-75.2 | [7] |
| CDK9 Degrader with triazole linker | MV4-11 | Cytotoxicity | Low nM | [9] |
This data highlights the potent anticancer activity of various compounds incorporating the 1,2,3-triazole motif. The specific activity can be significantly influenced by the overall molecular structure.
Conclusion
This compound is a valuable and accessible ligand for the development of novel coordination complexes. Its straightforward synthesis via "click chemistry" allows for facile incorporation into more complex molecular architectures. The resulting metal complexes exhibit a wide range of applications, from catalysis to medicinal chemistry, with particularly promising results in the field of anticancer drug discovery. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich coordination chemistry of this compound and its potential to contribute to advancements in science and medicine.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. "Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Chara" by Jihan Hameed Abdulameer and Mahasin F. Alias [bsj.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
- 5. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Approach into 1,2,3-triazoles-based IIIM(S)-RS98 Mediated Apoptosis in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Regioselective N-Methylation of 1H-1,2,3-Triazole
Introduction
The 1,2,3-triazole moiety is a fundamental scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The N-methylation of the 1H-1,2,3-triazole ring is a critical synthetic transformation that significantly influences the molecule's pharmacological profile, including its binding affinity, solubility, and metabolic stability. However, the methylation of 1H-1,2,3-triazole presents a regioselectivity challenge, as it can yield two primary isomers: 1-methyl-1H-1,2,3-triazole (N1-isomer) and 2-methyl-1H-1,2,3-triazole (N2-isomer). The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent. This application note provides detailed experimental protocols for the N-methylation of 1H-1,2,3-triazole, with a focus on controlling the regioselectivity to favor either the N1 or N2 isomer.
Reaction Principle
The N-methylation of 1H-1,2,3-triazole proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic N-H proton of the triazole ring, forming a triazolate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate) in a nucleophilic substitution reaction to yield the N-methylated products.
The regioselectivity of the reaction is governed by a combination of kinetic and thermodynamic factors. Generally, the N1-position is kinetically favored due to its higher electron density, while the N2-substituted product is the thermodynamically more stable isomer. By carefully selecting the reaction conditions, the formation of one isomer over the other can be promoted.
Experimental Protocols
Materials and Reagents
-
1H-1,2,3-Triazole
-
Methyl Iodide (CH₃I)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Protocol 1: Preferential Synthesis of this compound (N1-Isomer)
This protocol utilizes a strong, non-nucleophilic base in an aprotic solvent, which tends to favor the kinetically controlled N1-alkylation.
1. Reaction Setup:
- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol, 1.1 eq).
- Wash the sodium hydride three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.
- Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask.
- Cool the suspension to 0 °C in an ice-water bath.
2. Deprotonation:
- Dissolve 1H-1,2,3-triazole (0.69 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
- Slowly add the triazole solution to the stirred NaH suspension at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
3. Methylation:
- Cool the reaction mixture back to 0 °C.
- Add methyl iodide (0.68 mL, 1.56 g, 11.0 mmol, 1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Work-up and Purification:
- Carefully quench the reaction by the slow, dropwise addition of water (5 mL) at 0 °C.
- Remove the THF under reduced pressure.
- Add dichloromethane (50 mL) and water (30 mL) to the residue and transfer to a separatory funnel.
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).
- Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.
Protocol 2: Preferential Synthesis of 2-Methyl-1H-1,2,3-triazole (N2-Isomer)
This protocol employs a weaker base in a polar aprotic solvent, which has been shown to favor the formation of the thermodynamically more stable N2-isomer for substituted triazoles.[1]
1. Reaction Setup:
- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,3-triazole (0.69 g, 10.0 mmol, 1.0 eq) and anhydrous sodium carbonate (1.59 g, 15.0 mmol, 1.5 eq).
- Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask.
2. Methylation:
- Add dimethyl sulfate (1.04 mL, 1.39 g, 11.0 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
- Heat the reaction mixture to 60 °C and stir for 6-8 hours.
- Monitor the reaction progress by TLC or GC-MS.
3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (3 x 50 mL) to remove DMF.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.
Data Presentation
The following table summarizes the expected yields and regioselectivity for the methylation of 1H-1,2,3-triazole under the conditions described above. The data is compiled from analogous reactions of substituted triazoles and general principles of triazole alkylation.[1]
| Protocol | Methylating Agent | Base | Solvent | Temperature | Total Yield (%) | N1:N2 Isomer Ratio (approx.) |
| 1 | Methyl Iodide | NaH | THF | 0 °C to rt | 75-85 | ~3:1 to 4:1 |
| 2 | Dimethyl Sulfate | Na₂CO₃ | DMF | 60 °C | 70-80 | ~1:5 to 1:7 |
Characterization of Products
The two isomers can be distinguished by their ¹H NMR spectra.
-
This compound (N1-Isomer): ¹H NMR (CDCl₃, 400 MHz): δ 7.74 (s, 1H, H-5), 7.58 (s, 1H, H-4), 4.11 (s, 3H, N-CH₃).
-
2-Methyl-1H-1,2,3-triazole (N2-Isomer): ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 2H, H-4 and H-5), 4.18 (s, 3H, N-CH₃).[2]
The ratio of the isomers in the crude product can be determined by integration of the respective signals in the ¹H NMR spectrum.
Visualization of Reaction Pathways
Caption: General reaction scheme for the methylation of 1H-1,2,3-triazole.
Caption: Experimental workflows for the regioselective methylation of 1H-1,2,3-triazole.
Safety Precautions
-
Methyl iodide is highly toxic, a suspected carcinogen, and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dimethyl sulfate is extremely toxic, corrosive, and a known carcinogen. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves.
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from ignition sources.
Conclusion
The regioselectivity of the N-methylation of 1H-1,2,3-triazole can be effectively controlled by the judicious choice of reaction conditions. For the preferential synthesis of the kinetically favored this compound, the use of a strong base like sodium hydride in THF is recommended. Conversely, to obtain the thermodynamically more stable 2-methyl-1H-1,2,3-triazole as the major product, a weaker base such as sodium carbonate in a polar aprotic solvent like DMF is effective. These protocols provide researchers, scientists, and drug development professionals with reliable methods for accessing specific N-methylated 1,2,3-triazole isomers for their research needs.
References
Application of 1-methyl-1H-1,2,3-triazole in Anticancer Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design and development of novel anticancer agents. Its unique electronic properties, metabolic stability, and ability to form diverse molecular interactions have made it a versatile building block for creating potent and selective therapies. This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug design, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualization of the key signaling pathways they modulate.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have exhibited a broad spectrum of cytotoxic and antiproliferative activities against various human cancer cell lines. The following tables summarize the in vitro anticancer activities of several representative compounds, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Series 1: Phenyl-substituted Triazoles | |||
| Compound 17 | MCF-7 (Breast) | 0.31 | [1] |
| Compound 22 | MCF-7 (Breast) | 3.31 | [1] |
| Compound 22 | Caco-2 (Colon) | 4.98 | [1] |
| Compound 25 | MCF-7 (Breast) | 4.46 | [1] |
| Compound 25 | Caco-2 (Colon) | 7.22 | [1] |
| Series 2: Triazole-Chalcone Hybrids | |||
| Hybrid 4a | HCT116 (Colon) | 3.57 | [2] |
| Hybrid 4b | HCT116 (Colon) | 4.81 | [2] |
| Hybrid 4e | HCT116 (Colon) | 4.32 | [2] |
| Hybrid 4i | HCT116 (Colon) | 4.87 | [2] |
| Hybrid 4j | HCT116 (Colon) | 2.53 | [2] |
| Series 3: Triazole-Coumarin-Glycoside Hybrids | |||
| Compound 8 | Various | Potent Activity | [3] |
| Compound 10 | Various | Potent Activity | [3] |
| Compound 16 | Various | Potent Activity | [3] |
| Compound 21 | Various | Potent Activity | [3] |
| Series 4: Miscellaneous Derivatives | |||
| Phosphonate derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [4] |
| Phosphonate derivative 8 | A-549 (Lung) | 21.25 | [4] |
| Phosphonate derivative 8 | MCF-7 (Breast) | 18.06 | [4] |
| Phosphonate derivative 8 | MDA-MB-231 (Breast) | 16.32 | [4] |
| Uridine-triazole hybrid 3d | MCF-7 (Breast) | 11.34 | [5] |
| Uridine-triazole hybrid 3d | HeLa (Cervical) | 16.48 | [5] |
| Uridine-triazole hybrid 3f | MCF-7 (Breast) | 11.73 | [5] |
Key Mechanisms of Action and Signaling Pathways
The anticancer effects of this compound derivatives are mediated through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Key signaling pathways and molecular targets identified include:
-
Induction of Apoptosis: Many 1,2,3-triazole derivatives trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.[3]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, most commonly at the G2/M or G1 phase, thereby preventing cancer cell proliferation.[4][6]
-
Inhibition of Tubulin Polymerization: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division.[7]
-
Kinase Inhibition: The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, has been identified as a target for some 1,2,3-triazole compounds.[8][9]
Below are diagrams illustrating these key processes.
Caption: General experimental workflow for evaluating the anticancer properties of this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by 1,2,3-triazole derivatives.
Caption: Schematic of cell cycle arrest induced by 1,2,3-triazole derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel this compound anticancer drug candidates.
Protocol 1: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment. Centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent DNA-binding dye, such as Propidium Iodide (PI), to determine the DNA content of cells. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
Application Notes and Protocols for 1-Methyl-1H-1,2,3-Triazole Derivatives in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of 1-methyl-1H-1,2,3-triazole derivatives. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanism of action and a general experimental workflow. The 1,2,3-triazole scaffold has been identified as a versatile component in the design of new antimicrobial agents, demonstrating a broad spectrum of activity against various pathogens, including drug-resistant strains.[1] The facile synthesis of these compounds, often utilizing "click chemistry," allows for the creation of diverse molecular hybrids with potent biological activities.[2][3]
Mechanisms of Action
1,2,3-triazole derivatives exert their antimicrobial effects through multiple mechanisms, making them promising candidates to combat antimicrobial resistance.[1] These mechanisms include:
-
Enzyme Inhibition: They have been shown to inhibit critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and proliferation.[1]
-
Cell Membrane Disruption: Some derivatives can disrupt the bacterial cell membrane, compromising its integrity and leading to cell death.[1]
-
Inhibition of Ergosterol Biosynthesis: In fungi, triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5]
-
Generation of Reactive Oxygen Species (ROS): Certain 1,2,3-triazole hybrids can induce the production of intracellular ROS, leading to oxidative stress and damage to cellular components.[1]
Caption: Mechanisms of action of this compound derivatives.
Quantitative Data Summary
The following tables summarize the antimicrobial and antifungal activity of various this compound derivatives as reported in the literature.
Table 1: Antibacterial Activity of 1,2,3-Triazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Enterococcus faecalis | Reference |
| Ofloxacin-triazole hybrid | 0.25 - 1 | 0.25 - 1 | - | - | - | [6][7] |
| Clinafloxacin-triazole hybrid | 0.25 - 32 | 0.25 - 32 | 0.25 - 32 | - | - | [6] |
| Phenylpiperazine-triazole-fluoroquinolone hybrid | 0.12 - 1.95 | 0.12 - 1.95 | 0.12 - 1.95 | - | 0.12 - 1.95 | [6] |
| 2-Methylpiperazine derivative | - | 0.25 (MDR) | - | - | - | [6] |
| 2-bromo and 4-iodo phenyl substituted derivative | - | - | - | - | 0.036 | [1] |
Table 2: Antifungal Activity of 1,2,3-Triazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |
| Triazole alcohol derivatives | 0.063 - 1 | - | - | [4] |
| Triazole-piperdine-oxadiazole hybrid (19g) | 0.031 | - | - | [4] |
| Triazole-piperdine-oxadiazole hybrid (20b) | 0.016 | - | - | [4] |
| Triazole phenylhydrazone derivative (5p) | - | - | - | [8] |
Table 3: Zone of Inhibition for 1,2,3-Triazole Derivatives (mm)
| Compound/Derivative | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Concentration (µg/mL) | Reference |
| Glycoside derivative 5 | 21-25 | - | 15 | 14 | Not Specified | [2] |
| 4-((4-chloro-2-isopropyl-5-methylphenoxy)methyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole (9) | 38.7 | - | - | - | 100 | [9] |
Experimental Protocols
A generalized workflow for the evaluation of antimicrobial and antifungal properties of novel compounds is depicted below.
Caption: Generalized workflow for antimicrobial/antifungal evaluation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from methodologies described for testing novel antimicrobial agents.
1. Materials:
-
Test compounds (this compound derivatives)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Positive control antibiotic/antifungal (e.g., Ampicillin, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
2. Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plate to obtain a range of concentrations.
-
-
Assay Setup:
-
Add 100 µL of the diluted compound solutions to the corresponding wells of the microtiter plate.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum and standard antimicrobial), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Protocol 2: Agar Disk Diffusion Assay
This method is useful for preliminary screening of antimicrobial activity.
1. Materials:
-
Test compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Positive control antibiotic/antifungal disks
-
Sterile swabs
2. Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control disk on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Measurement of Zone of Inhibition:
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion
The available data strongly suggest that this compound derivatives are a promising class of compounds for the development of new antimicrobial and antifungal agents. Their diverse mechanisms of action and the potential for synthetic modification make them attractive candidates for overcoming existing drug resistance. The protocols provided herein offer a standardized approach for the evaluation of these and other novel antimicrobial compounds. Further research, including in vivo efficacy and toxicity studies, is warranted to fully explore their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMAN RESEARCH PUBLISHING |Full Text|Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents [publishing.emanresearch.org]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 1-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 1-methyl-1H-1,2,3-triazole (C₃H₅N₃, Mol. Wt.: 83.09 g/mol ).[1] The following sections outline the application of key analytical techniques for structural elucidation, purity assessment, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR identifies the number of chemically non-equivalent carbon atoms. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for definitive signal assignments.[2] These methods are essential for confirming the substitution pattern on the triazole ring and ensuring the correct isomer has been synthesized.
Experimental Protocols:
A. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3]
-
Data Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard ¹H NMR spectrum at ambient temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]
-
B. ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[3]
-
Data Presentation: NMR Spectral Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |
| ¹H | CDCl₃ | ~7.58 | H-5 (Triazole ring) | [4] |
| ¹H | CDCl₃ | ~7.35 | H-4 (Triazole ring) | [4] |
| ¹H | CDCl₃ | ~4.10 | N-CH₃ (Methyl group) | [4] |
| ¹³C | CDCl₃ | ~134.0 | C-5 (Triazole ring) | [1] |
| ¹³C | CDCl₃ | ~125.0 | C-4 (Triazole ring) | [1] |
| ¹³C | CDCl₃ | ~36.0 | N-CH₃ (Methyl group) | [1] |
Note: Chemical shifts can vary slightly depending on solvent, concentration, and instrument.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like this, often leading to characteristic fragmentation. Electrospray Ionization (ESI), typically coupled with a liquid chromatograph, is also effective, usually showing a strong protonated molecular ion [M+H]⁺.
Experimental Protocols:
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Method:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-200.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in the mobile phase, typically a mixture of acetonitrile and water.
-
LC Method:
-
MS Method:
Data Presentation: Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Assignment |
| GC-MS | EI | 83 | [M]⁺, Molecular Ion |
| GC-MS | EI | 55 | [M - N₂]⁺ |
| GC-MS | EI | 42 | [CH₃N₂]⁺ or [C₂H₂N]⁺ |
| LC-MS | ESI (+) | 84 | [M+H]⁺, Protonated Molecule |
Note: Fragmentation patterns are highly dependent on instrument conditions. The loss of N₂ is a characteristic fragmentation pathway for many triazole compounds.[7]
Chromatographic Techniques (GC/HPLC)
Application Note: Chromatographic methods are essential for assessing the purity of this compound. Gas Chromatography (GC) is well-suited due to the compound's volatility, while High-Performance Liquid Chromatography (HPLC) offers versatility with different stationary and mobile phases. These techniques separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity.
Experimental Protocols:
A. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol).
-
GC Method:
-
Use the same GC parameters as described in the GC-MS protocol.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
B. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: Prepare a solution of the compound (~0.5 mg/mL) in the mobile phase.
-
HPLC Method:
-
Use the same LC parameters as described in the LC-MS protocol.
-
Detector: UV-Vis or Diode-Array Detector (DAD). Set the detection wavelength to a λ_max_ of the triazole ring (typically in the range of 210-240 nm).
-
-
Analysis: Inject the sample and calculate purity based on relative peak areas as done in the GC-FID method.
Data Presentation: Chromatographic Data
| Technique | Column | Mobile Phase / Carrier Gas | Purity Assessment |
| GC-FID | HP-5MS | Helium | >99% (Typical for a purified sample) |
| HPLC-UV | C18 | Acetonitrile / Water (with 0.1% TFA or Formic Acid)[5] | >99% (Typical for a purified sample) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of C-H bonds (aromatic and aliphatic), C=N, and N=N bonds within the triazole ring structure. It serves as a good qualitative check and fingerprinting tool.
Experimental Protocol:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Presentation: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Bond |
| ~3150 - 3100 | C-H Stretch | Aromatic C-H (Triazole) |
| ~2960 - 2850 | C-H Stretch | Aliphatic C-H (Methyl) |
| ~1550 - 1450 | N=N / C=N Stretch | Triazole Ring |
| ~1450 - 1350 | C-H Bend | Aliphatic C-H (Methyl) |
Note: The appearance of absorption bands around 1440-1447 cm⁻¹ can be assigned to -N=N- stretching.
Visualizations
Caption: Overall analytical workflow for characterization.
Caption: Step-by-step workflow for HPLC purity analysis.
Caption: Logical relationship of data for structure confirmation.
References
- 1. This compound | C3H5N3 | CID 140119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust and Versatile Experimental Setup for the Continuous Flow Synthesis of 1,2,3-Triazoles
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely due to its metabolic stability and unique electronic properties.[1] The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click" reaction, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles by offering high yields and regioselectivity.[1][2] Translating this synthesis to a continuous flow process presents numerous advantages, including enhanced safety when handling potentially hazardous azides, improved heat and mass transfer, straightforward scalability, and the potential for process automation.[3][4] This application note provides a detailed protocol for the flow synthesis of 1,2,3-triazoles using a heterogeneous copper catalyst, suitable for researchers and professionals in drug development.
Core Principle: Heterogeneous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary reaction is the 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[5] In this flow protocol, a heterogeneous copper-on-charcoal (Cu/C) catalyst is employed.[1][6][7] This solid-supported catalyst is packed into a column, which simplifies product purification by eliminating the need to remove a soluble copper catalyst and allows for extended, stable use.[2][8] The reaction proceeds as the premixed reactant streams flow through the heated catalytic column, yielding the desired 1,4-disubstituted 1,2,3-triazole.
Experimental Workflow and Setup
The continuous flow setup consists of several key components: reagent reservoirs, HPLC pumps for precise fluid delivery, a mixing unit, a packed-bed reactor (a column containing the Cu/C catalyst) housed in a column heater, a back pressure regulator (BPR) to maintain a single phase, and a collection vessel.
Caption: General experimental workflow for the continuous flow synthesis of 1,2,3-triazoles.
Optimized Reaction Parameters
The following table summarizes the optimized conditions for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole using a copper-on-charcoal packed-bed reactor.[1][2]
| Parameter | Value | Notes / Significance |
| Catalyst | Copper-on-charcoal (Cu/C) | A robust, inexpensive, and reusable heterogeneous catalyst.[1][2] |
| Catalyst Loading | 860 mg in a 4.6 mm ID x 150 mm column | This amount provides sufficient active sites for the reaction scale.[1] |
| Solvent | Dichloromethane (DCM) | Provides good solubility for a wide range of substrates and products.[1][9] |
| Reactant Concentration | Azide: 0.10 M; Alkyne: 0.13 M | Higher azide concentrations may cause product precipitation and blockages.[1][2] |
| Flow Rate | 0.75 mL/min | This flow rate, combined with the reactor volume, determines the residence time.[1] |
| Reactor Temperature | 110 °C | Elevated temperature increases the reaction rate significantly.[1][2] |
| Residence Time | ~129 seconds | The optimal time for the reactants to be in contact with the catalyst for full conversion.[1][2] |
| Back Pressure | ~100 psi | Ensures the solvent remains in a liquid state at the operating temperature.[10] |
| Yield | >95% (Isolated) | Demonstrates the high efficiency of the continuous flow process.[1] |
Detailed Experimental Protocols
This section provides a general protocol for the synthesis of 1,4-disubstituted-1H-1,2,3-triazoles, exemplified by the reaction of phenyl azide and phenylacetylene.[1]
1. Materials and Equipment:
-
Reagents: Phenyl azide, phenylacetylene, dichloromethane (DCM, HPLC grade).
-
Catalyst: Copper-on-charcoal (Cu/C).
-
Equipment: Two HPLC pumps, a stainless steel column (e.g., 150 mm length, 4.6 mm internal diameter), column end fittings with frits, a T-mixer, a column heater, a back pressure regulator (BPR, e.g., 100 psi), connecting tubing (e.g., PFA or stainless steel), and a collection flask.
2. Catalyst Column Preparation:
-
Weigh 860 mg of the copper-on-charcoal catalyst.
-
Carefully pack the catalyst into the stainless steel column, ensuring it is filled uniformly to avoid channeling.
-
Securely attach the end fittings to both ends of the column.
3. Reagent Preparation:
-
Solution A (Azide): Prepare a 0.10 M solution of phenyl azide in DCM.
-
Solution B (Alkyne): Prepare a 0.13 M solution of phenylacetylene in DCM.
-
Degas both solutions, for instance by sparging with nitrogen or sonicating under vacuum, to remove dissolved gases that could interfere with the pumping system.
4. System Setup and Execution:
-
Assemble the flow reactor system as illustrated in the workflow diagram above. Place the packed column inside the column heater.
-
Set the column heater to the desired temperature (110 °C).
-
Prime the pumps with pure DCM to flush the system.
-
Set the flow rates for both pumps. To achieve a total flow rate of 0.75 mL/min for a 1:1 molar ratio stream, each pump would be set to 0.375 mL/min.
-
Once the system is flushed and the reactor has reached the target temperature, switch the pump inlets from the pure solvent to the reagent solutions (Solution A and Solution B).
-
Allow the system to reach a steady state, which typically takes a few residence times. Discard the initial output from the reactor.
-
Once at a steady state, begin collecting the product stream in a flask. The reaction can be run continuously for extended periods. A 24-hour experiment has been demonstrated to run successfully without a drop in conversion.[1][9]
5. Work-up and Purification:
-
Collect the desired volume of the product stream.
-
Remove the solvent (DCM) from the collected solution using a rotary evaporator.
-
For many substrates, the resulting crude product is of high purity.[9] If necessary, further purification can be performed by recrystallization or by passing the material through a short plug of silica gel.[9]
Example Application: Synthesis of Rufinamide
This flow methodology has been successfully applied to the synthesis of the antiepileptic drug Rufinamide.[1][6][7] The reaction between 2,6-difluorobenzyl azide and propiolamide was performed under optimized flow conditions, using DMSO as the solvent to ensure complete dissolution of the reactants.[2][9] The product was obtained in a 95.6% isolated yield as a single 1,4-regioisomer after a simple work-up, highlighting the protocol's utility in pharmaceutical manufacturing.[1][2]
Alternative Flow Methodologies
While the CuAAC is highly effective for 1,4-disubstituted triazoles, other catalytic systems can be used in flow to access different isomers or avoid copper.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method regioselectively yields 1,5-disubstituted 1,2,3-triazoles and can also be used with internal alkynes to produce fully substituted triazoles.[11][12][13] Ruthenium complexes like [Cp*RuCl] are effective catalysts for this transformation.[12]
-
Organocatalysis: To avoid potential metal contamination in the final product, metal-free organocatalytic methods have been developed.[14][15][16] These approaches align with green chemistry principles and are particularly valuable in the synthesis of pharmaceuticals and biologically active molecules.[15]
Continuous flow synthesis offers a safe, efficient, and scalable platform for the production of 1,2,3-triazoles via the Copper-Catalyzed Azide-Alkyne Cycloaddition. The use of a heterogeneous copper-on-charcoal catalyst simplifies the experimental setup and product purification, making it an attractive methodology for both academic research and industrial applications. The detailed protocol provided herein serves as a robust starting point for scientists and engineers looking to leverage the advantages of flow chemistry for the synthesis of this important heterocyclic motif.
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 3. Flow Chemistry for Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] A practical flow synthesis of 1,2,3-triazoles | Semantic Scholar [semanticscholar.org]
- 8. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 14. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organocatalyzed 1,2,3-Triazoles Forming Click Chemistry | springerprofessional.de [springerprofessional.de]
- 16. Organocatalytic routes toward substituted 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-methyl-1H-1,2,3-triazole and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II).[1][2] 2. Poor Quality Reagents: Impurities in azides, alkynes, or solvents can interfere with the reaction. 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to poor conversion. 4. Product Loss During Workup: The product may be lost during extraction or purification steps. | 1. Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) or use a stabilizing ligand.[1][3] Ensure an inert atmosphere to prevent oxidation. 2. Purify starting materials before use. Ensure solvents are anhydrous and degassed. 3. Optimize reaction conditions by screening different solvents (e.g., t-BuOH/H₂O, DMSO, DMF), temperatures (room temperature to gentle heating), and reaction times.[3][4] Monitor reaction progress using TLC or LC-MS. 4. Ensure proper phase separation during extraction and minimize transfers. Wash glassware with a small amount of cold solvent to recover residual product.[5] |
| Formation of Regioisomers (1,4- and 1,5-isomers) | 1. Non-catalyzed or Thermally Induced Cycloaddition: The uncatalyzed Huisgen 1,3-dipolar cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers.[6] 2. Inappropriate Catalyst: The choice of catalyst dictates the regioselectivity. | 1. Employ a catalyst to control the regioselectivity. 2. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, use a copper(I) catalyst . This is the basis of the well-known "click chemistry".[7][8] 3. For the synthesis of 1,5-disubstituted 1,2,3-triazoles, a ruthenium catalyst (e.g., [Cp*RuCl]) is typically used.[9][10] |
| Formation of N-Alkylation Isomers (N-1 vs. N-2) | 1. Multiple Reactive Nitrogen Atoms: The 1,2,3-triazole ring has two potentially nucleophilic nitrogen atoms (N-1 and N-2) available for alkylation. 2. Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the site of alkylation. N-1 alkylation is often kinetically favored, while N-2 substituted products can be thermodynamically more stable.[11] | 1. The regioselectivity of N-alkylation can be difficult to control and often results in mixtures. 2. Carefully select the reaction conditions. The use of specific bases and solvents can favor one isomer over the other. For instance, different bases can lead to varying ratios of N-1 and N-4 alkylation in 1,2,4-triazoles, a related system.[12] Purification of the resulting isomers by chromatography is often necessary. |
| Presence of Side Products (e.g., Diacetylenes, Bis-triazoles) | 1. Homocoupling of Alkynes: In the presence of copper catalysts, terminal alkynes can undergo oxidative homocoupling to form diacetylenes. 2. Further Reactions of the Product: The newly formed triazole can sometimes react further. | 1. Use a ligand to stabilize the copper catalyst and minimize side reactions. Ensure an inert atmosphere to prevent oxidative coupling. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of my 1,3-dipolar cycloaddition reaction?
A1: The most effective way to control regioselectivity is by using a suitable catalyst. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, a copper(I) catalyst is the standard choice, leading to the "click" reaction.[7][8] For 1,5-disubstituted isomers, a ruthenium-based catalyst is preferred.[9][10] The uncatalyzed thermal reaction typically yields a mixture of both regioisomers.[6]
Q2: What is the role of a ligand in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A2: A ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), plays a crucial role in CuAAC reactions by:
-
Stabilizing the Cu(I) oxidation state: This prevents oxidation to the inactive Cu(II) state and disproportionation.[3]
-
Accelerating the reaction rate: The ligand enhances the catalytic activity of the copper center.[3]
-
Reducing copper-induced cytotoxicity: This is particularly important in biological applications.[3]
Q3: My reaction is very slow. What can I do to speed it up?
A3: If your CuAAC reaction is sluggish, consider the following:
-
Increase the catalyst loading: A higher concentration of the copper catalyst can increase the reaction rate.
-
Add a ligand: If you are not already using one, a suitable ligand can significantly accelerate the reaction.[3]
-
Gentle heating: For slow reactions, gently heating the mixture (e.g., to 45°C) can improve the rate.[3]
-
Solvent choice: The reaction rate can be solvent-dependent. Protic solvents like t-BuOH/H₂O or polar aprotic solvents like DMSO and DMF are commonly used.[3][4]
Q4: How do I remove the copper catalyst from my final product?
A4: The copper catalyst can be removed by washing the reaction mixture with an aqueous solution of a chelating agent, such as saturated aqueous ammonium chloride, or by passing the crude product through a silica gel plug.[4]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol describes a general procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate.[4]
Materials:
-
Terminal alkyne (1.0 eq)
-
Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol and deionized water (1:1 v/v)
Procedure:
-
Dissolve the terminal alkyne in a 1:1 mixture of tert-butanol and deionized water.
-
Add the azide to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of 1H-1,2,3-triazole with Iodomethane
This protocol is a general procedure for the methylation of a 1H-1,2,4-triazole, which can be adapted for 1H-1,2,3-triazole, and is known to produce a mixture of N-1 and N-2 isomers.[13]
Materials:
-
1H-1,2,4-triazole (1.0 eq)
-
Sodium methoxide (NaOMe) in methanol (limiting reagent)
-
Iodomethane (1.1 eq)
-
Methanol (solvent)
Procedure:
-
Dissolve 1H-1,2,4-triazole in methanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Add a solution of sodium methoxide in methanol dropwise.
-
Heat the reaction mixture for a period to ensure the formation of the sodium salt.
-
Cool the flask again in an ice bath.
-
Under an inert atmosphere, add iodomethane dropwise.
-
Allow the reaction to warm to room temperature and then heat at reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, remove the methanol by distillation.
-
Dissolve the residue in water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product, which may require separation of isomers by chromatography or distillation.
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of 1-methyl-1H-1,2,3-triazole
This guide provides troubleshooting advice and frequently asked questions to help researchers improve the yield and purity of 1-methyl-1H-1,2,3-triazole. The primary focus is on the direct methylation of 1H-1,2,3-triazole, as it is a common and accessible synthetic route.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My overall yield is very low after the reaction. What are the potential causes and how can I fix this?
A1: Low yield is a common problem stemming from several factors. Use the following logical workflow to diagnose the issue.
Caption: Troubleshooting logic for low yield experiments.
Q2: My reaction produces a mixture of isomers. How can I improve the regioselectivity for the 1-methyl product?
A2: The methylation of 1H-1,2,3-triazole can occur at the N1 or N2 position, leading to a mixture of this compound and 2-methyl-2H-1,2,3-triazole. Achieving high regioselectivity is a significant challenge.
-
Underlying Issue: The triazole anion, formed after deprotonation, has nucleophilic character at both N1 and N2. The ratio of products is influenced by steric and electronic factors of the alkylating agent and reaction conditions.
-
Strategies for Improvement:
-
Choice of Base and Solvent: Using a strong base like sodium methoxide in methanol is a common starting point.[1] The solvent can influence the solvation of the triazolate anion and the cation, which in turn can affect which nitrogen atom is more accessible for alkylation.
-
Alkylating Agent: While methyl iodide is common, other methylating agents like dimethyl sulfate could alter the isomer ratio. However, methyl iodide is often used in established protocols.[1]
-
Temperature Control: Running the reaction at a controlled temperature (e.g., dropwise addition of methyl iodide at 0 °C) can help manage the exothermic reaction and may influence selectivity.[1]
-
Purification: Since achieving perfect selectivity is difficult, an efficient purification method is crucial. Fractional distillation under reduced pressure or column chromatography may be required to separate the isomers, although this can be challenging due to similar boiling points and polarities.
-
Data Presentation: While specific data for 1,2,3-triazole is sparse, studies on the analogous 1,2,4-triazole highlight the challenge. Methylation of 1H-1,2,4-triazole often yields a mixture where the 1-methyl isomer is major, but the 4-methyl isomer is a significant byproduct.[1]
| Reactant | Conditions | Product Distribution (Example for 1,2,4-Triazole) | Isolated Yield (1-methyl isomer) |
| 1H-1,2,4-triazole | 1. NaOMe, MeOH 2. MeI, Reflux 19h | 93% 1-methyl, ~2% 4-methyl, ~2% starting material, ~2% quaternary salt (in crude)[1] | 63%[1] |
Q3: I see a third product in my crude analysis, possibly a salt. What is it and how do I prevent its formation?
A3: This is likely a quaternary 1,3-dimethyl-1,2,3-triazolium salt, a product of over-methylation. This occurs when the desired this compound product acts as a nucleophile and reacts with another molecule of the methylating agent.
-
Prevention Strategies:
-
Control Stoichiometry: Use only a slight excess of the methylating agent (e.g., 1.05-1.1 equivalents of methyl iodide).[2] Using a large excess significantly increases the rate of the second methylation.[1]
-
Temperature and Addition Rate: Add the methylating agent slowly and at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the chance for the product to react again.[1]
-
Reaction Time: Monitor the reaction by TLC or GC-MS. Stopping the reaction as soon as the starting material is consumed can help prevent over-alkylation. Extended reaction times may increase the formation of the quaternary salt.
-
Q4: I am having difficulty isolating my product. It seems to be water-soluble and volatile.
A4: Both 1H-1,2,3-triazole and its methylated products have low molecular weights and are polar, leading to appreciable water solubility and volatility.[1] This makes standard workup and purification challenging.
-
Recommended Isolation & Purification Protocol:
-
Solvent Removal: After the reaction, concentrate the mixture using a short-path distillation apparatus at atmospheric pressure to remove the bulk of the solvent (e.g., methanol). Avoid using a rotary evaporator under high vacuum, as this can lead to loss of the volatile product.[1]
-
Extraction: For the workup, a continuous liquid-liquid extractor is highly recommended. This method is superior for extracting water-soluble compounds into an organic solvent (like chloroform or dichloromethane) over many cycles.[1]
-
Final Purification: The ultimate purification is best achieved by a final short-path distillation under a carefully controlled vacuum. This is necessary to separate the product from non-volatile impurities and potentially the starting material or isomers if their boiling points are sufficiently different.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route to this compound? A: Two primary routes exist:
-
Direct Methylation of 1H-1,2,3-triazole: This is often the most practical method for lab-scale synthesis. It involves deprotonating 1H-1,2,3-triazole with a base (like NaOMe) followed by reaction with a methylating agent (like MeI). The main challenges are controlling regioselectivity and purification.[1]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This involves the reaction of methyl azide with acetylene. While this "click chemistry" approach can be very high-yielding and regioselective for substituted triazoles, it requires the handling of potentially explosive methyl azide and gaseous acetylene, which may require specialized equipment and safety precautions.[3]
Q: Which base should I use for the methylation reaction? A: A strong base is required to effectively deprotonate the triazole ring. Sodium methoxide (NaOMe) in methanol is a common and effective choice, as it allows for the in situ formation of the sodium triazolate salt.[1] Weaker bases like triethylamine have been shown to be ineffective.[1]
Q: Can I use microwave synthesis to speed up the reaction? A: Microwave-assisted synthesis can significantly reduce reaction times. However, for the methylation of triazoles, it has been reported that this does not offer any significant advantages in terms of product yield or purity profile compared to conventional heating.[1]
Experimental Protocols
Protocol 1: Methylation of 1H-1,2,3-triazole (Adapted from 1,2,4-triazole synthesis)
This protocol is adapted from a well-documented procedure for the methylation of 1,2,4-triazole and applies the same principles to 1,2,3-triazole.[1]
Materials:
-
1H-1,2,3-triazole
-
Methanol (anhydrous)
-
Sodium methoxide (25% w/w solution in methanol)
-
Iodomethane (Methyl Iodide, MeI)
-
Chloroform (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-1,2,3-triazole (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide solution (1.05 eq) dropwise to the solution. Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure complete formation of the sodium triazolate salt.
-
Methylation: Cool the flask to 0 °C using an ice bath. Under a nitrogen atmosphere, add iodomethane (1.1 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and stir for 18-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture. Concentrate the solvent using a short-path distillation apparatus at atmospheric pressure.
-
Dissolve the residue in water and transfer to a continuous liquid-liquid extractor. Extract with chloroform for 24 hours.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent.
-
Purification: Purify the crude product by short-path distillation under controlled vacuum to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the methylation of 1H-1,2,3-triazole.
References
purification methods for 1-methyl-1H-1,2,3-triazole from reaction mixture
Technical Support Center: Purification of 1-methyl-1H-1,2,3-triazole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of this compound from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities largely depend on the synthetic route.
-
From methylation of 1H-1,2,3-triazole: Common impurities include the unreacted 1H-1,2,3-triazole, the isomeric product 2-methyl-2H-1,2,3-triazole, and over-alkylation products like quaternary salts.[1]
-
From [3+2] cycloaddition (Click Chemistry): Impurities often consist of residual starting materials (e.g., methyl azide and a terminal alkyne), the copper catalyst, and ligands used in the reaction.
Q2: How do I choose the best purification method for my reaction mixture?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
For removal of non-volatile impurities (salts, catalysts): Distillation is often effective.
-
For separation of isomers and closely related compounds: Flash column chromatography is generally the method of choice.[2][3][4]
-
For removing water-soluble byproducts: A liquid-liquid extraction is a good initial step.[1][2]
-
If the product is a solid: Recrystallization can be a highly effective final purification step.[5][6]
Q3: My this compound is a water-soluble oil. How can I effectively extract it from an aqueous solution?
A3: Due to its polarity and water solubility, standard extractions can be challenging. Continuous liquid-liquid extraction with a solvent like chloroform or dichloromethane is a scalable and effective approach to overcome this issue.[1][7] Alternatively, repeated extractions with a larger volume of an organic solvent like ethyl acetate can be used.[3]
Troubleshooting Guides
Issue 1: My TLC/crude NMR shows multiple spots/peaks with similar polarity, likely isomers.
| Possible Cause | Troubleshooting Step |
| Formation of regioisomers (e.g., 1-methyl and 2-methyl triazoles) during synthesis. | Primary Solution: Use flash column chromatography with a shallow solvent gradient to improve separation. A solvent system of ethyl acetate in hexane or dichloromethane in methanol is a good starting point.[4] Secondary Solution: If chromatography fails, consider derivatization of the desired isomer to alter its polarity, followed by separation and deprotection. |
| Incomplete reaction. | Primary Solution: Ensure the reaction has gone to completion using TLC or LC-MS analysis before workup. If not, consider extending the reaction time or adding more of the limiting reagent. |
Issue 2: I am having difficulty removing the copper catalyst from my "click" reaction.
| Possible Cause | Troubleshooting Step |
| Copper salts are coordinated to the triazole product. | Primary Solution: Wash the crude product solution with aqueous ammonia (e.g., 10% NH4OH) or a saturated solution of ammonium chloride.[2][3] These will complex with the copper, drawing it into the aqueous phase. Secondary Solution: Pass the crude product through a short plug of silica gel or activated carbon before full chromatographic purification. |
| Insoluble copper species have precipitated. | Primary Solution: Filter the reaction mixture through a pad of Celite® before aqueous workup. |
Issue 3: The final product is a pale yellow oil, but it should be colorless.
| Possible Cause | Troubleshooting Step | | Presence of trace polymeric impurities.[1] | Primary Solution: Purify by short-path distillation under reduced pressure.[1][7] This is effective for removing less volatile colored impurities. | | Residual solvents or starting materials. | Primary Solution: Co-evaporate the product with a suitable solvent like toluene or n-heptane on a rotary evaporator to azeotropically remove volatile impurities.[8] Secondary Solution: Perform a final purification step using flash chromatography. |
Quantitative Data Summary
The following table summarizes typical purity levels and yields reported for triazole synthesis, which can serve as a benchmark for your purification efforts.
| Purification Method | Starting Material/Reaction | Purity Achieved | Yield | Reference |
| Short-Path Distillation | 1H-1,2,4-Triazole + Iodomethane | Spectroscopically Pure | 63% | [1][7] |
| Flash Chromatography | Iodoalkyne + n-hexylazide | Not specified | 50% | [2] |
| Flash Chromatography | Azide + Alkyne (Flow Chemistry) | High Purity | 99.8% | [4] |
| Recrystallization | Diaminoguanidine + Formic Acid | Not specified (Crystal Structure) | 80% | [6][9] |
| HPLC Analysis | N/A | >99% (for analytical method) | N/A | [10] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for separating this compound from isomers and other organic impurities.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 5:5 Hexane:Ethyl Acetate) to elute the compounds.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Short-Path Distillation
This method is ideal for purifying the product from non-volatile impurities on a larger scale.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Sample Charging: Place the crude this compound into the distillation flask. Add a magnetic stir bar.
-
Vacuum Application: Carefully apply a vacuum to the system. A pressure of 0.1-0.3 mm Hg is often suitable.[1]
-
Heating: Gently heat the distillation flask in an oil bath while stirring.
-
Distillation & Collection: Collect the distillate that comes over at the appropriate boiling point for the applied pressure. The boiling point of 1-methyl-1H-1,2,4-triazole (a related isomer) is ~177-178°C at atmospheric pressure, so expect a significantly lower temperature under vacuum.[7]
-
Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Decision tree for selecting the appropriate final purification method.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. rsc.org [rsc.org]
- 3. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 4. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis and Crystallization of N-Rich Triazole Compounds | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of Azide Precursors in 1,2,3-Triazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of azide precursors in 1,2,3-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with organic azides?
A1: Organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, posing potential explosion hazards.[1][2] Their stability is influenced by their molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms.[3][4] Small, low-molecular-weight azides with a high nitrogen content are generally less stable and more hazardous.[2]
Q2: How can I assess the stability of a novel organic azide I have synthesized?
A2: Two key guidelines can help assess the stability of an organic azide:
-
The Rule of Six: This rule suggests that having at least six non-azide atoms (mostly carbons) for each azido group provides sufficient "dilution" to render the compound relatively safe to handle with standard precautions.[5]
-
Carbon to Nitrogen (C/N) Ratio: The total number of carbon atoms should ideally be greater than or equal to the number of nitrogen atoms in the azide group (3). A C/N ratio of less than 1 indicates a potentially explosive compound that should not be isolated.[4] The formula (NCarbon + NOxygen) / NNitrogen ≥ 3 is a useful guideline.[3]
Q3: What is the difference in stability between alkyl and aryl azides?
A3: Generally, alkyl azides are more thermally stable than aryl azides.[6] The decomposition onset for alkyl azides with a low nitrogen content can be above 175°C, while some aryl azides, especially those with electron-withdrawing groups, can start to decompose at temperatures as low as 80°C.[6][7]
Q4: Are there safer alternatives to traditional azide precursors for 1,2,3-triazole synthesis?
A4: Yes, due to the inherent hazards of some organic azides, azide-free methods for synthesizing 1,2,3-triazoles have been developed. These methods utilize alternative nitrogen sources such as hydrazones, diazo compounds, and nitrite esters.[8] While these methods can be safer, they may have different substrate scopes and reaction conditions.
Troubleshooting Guide: Common Issues with Azide Precursors
This guide addresses specific problems you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or no yield in my CuAAC (Click) reaction. | Azide Decomposition: The azide precursor may have decomposed during storage or reaction. | 1. Verify Azide Quality: Check the purity of your azide via NMR or IR spectroscopy. Look for signs of degradation (e.g., color change, gas evolution). 2. Storage Conditions: Ensure azides are stored at low temperatures (typically -18°C), protected from light, and in a tightly sealed container.[2] 3. Reaction Temperature: Avoid excessive heating during the reaction setup and execution, especially with less stable aryl azides.[6] |
| Poor Reagent Quality: Impurities in the azide or alkyne can inhibit the catalyst. | 1. Purify Starting Materials: If purity is questionable, purify the azide and alkyne before use.[9] 2. Use Fresh Reagents: Whenever possible, use freshly prepared or recently purchased reagents. | |
| Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. | 1. Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate to the reaction mixture to maintain the copper in its +1 oxidation state.[9] 2. Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen).[9] 3. Use a Ligand: Employ a stabilizing ligand, such as THPTA, to protect the Cu(I) catalyst from oxidation.[9] | |
| Unexpected side products are observed. | Azide Reactivity: The azide may be reacting with other functional groups in your molecule or with the solvent. | 1. Check Solvent Compatibility: Avoid using halogenated solvents like dichloromethane or chloroform, as they can react with azides to form highly unstable and explosive di- and tri-azidomethane.[2] 2. Protect Reactive Groups: If your molecule contains functional groups that could react with azides (e.g., phosphines), consider a protection strategy. |
| Difficulty in purifying the azide precursor. | Thermal Instability: The azide may be decomposing during purification techniques that involve heating. | 1. Avoid Distillation and Sublimation: Never use distillation or sublimation to purify organic azides.[2] 2. Use Non-thermal Methods: Purification should be limited to techniques like extraction, precipitation, and, for relatively stable azides, column chromatography at room temperature.[2] |
| Safety concerns during handling and reaction setup. | Inherent Hazards of Azides: Organic azides are potentially explosive and toxic. | 1. Follow Strict Safety Protocols: Always handle azides in a well-ventilated fume hood, behind a blast shield, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1][10] 2. Use Appropriate Tools: Do not use metal spatulas to handle azides, as this can lead to the formation of highly sensitive metal azides. Use plastic or ceramic spatulas instead.[10][11] 3. Avoid Friction: Do not use ground glass joints with azide-containing solutions, as the friction can initiate decomposition.[11] |
Quantitative Data on Azide Stability
The stability of organic azides can be influenced by their structure. The following table provides a summary of stability indicators.
| Stability Indicator | Guideline for Enhanced Stability | Notes |
| Rule of Six | ≥ 6 carbon atoms per azide group | Provides sufficient dilution of the energetic azide group.[5] |
| Carbon to Nitrogen Ratio (C/N) | (Number of C + Number of O) / Number of N ≥ 3 | A C/N ratio < 1 should never be isolated.[3][4] |
| Decomposition Temperature | Varies significantly with structure | Alkyl azides are generally more stable than aryl azides.[6] Low-nitrogen-content alkyl azides decompose above ~175°C.[7] Sodium azide decomposes above 275°C.[12] |
Experimental Protocols
Protocol 1: General Safe Handling of Organic Azides
This protocol outlines the essential safety measures for handling organic azide precursors.
-
Risk Assessment: Before starting any work, perform a thorough risk assessment for the specific azide you are using, considering its stability profile and the scale of the reaction.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Wear safety glasses with side shields or chemical splash goggles at all times.
-
A flame-resistant lab coat is mandatory.
-
Wear appropriate chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).
-
-
Handling Procedures:
-
Use plastic or ceramic spatulas for transferring solid azides. Never use metal spatulas. [10][11]
-
Avoid friction and shock. Do not scrape or grind solid azides.
-
Do not use glassware with ground glass joints for reactions involving azides.[11]
-
Keep the quantity of azide used to the minimum required for the experiment.
-
-
Storage:
-
Waste Disposal:
-
Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[2]
-
Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[10]
-
Consult your institution's environmental health and safety office for specific disposal procedures.
-
Protocol 2: A General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general starting point for a CuAAC reaction and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne and azide substrates in a suitable solvent (e.g., DMSO, water, or a mixture).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[9]
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).[13]
-
If using a ligand, prepare a stock solution of the ligand (e.g., THPTA, 50 mM in water).[13]
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne and azide solutions to the desired final concentrations.
-
If using a ligand, add the ligand solution to the reaction mixture. A 5:1 ligand-to-copper ratio is often recommended for bioconjugation.[6]
-
Add the CuSO₄ solution to the reaction mixture. A final concentration of 1-5 mol% is typical.[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. Reactions are often complete within 1-4 hours.[6]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
Visualizations
Caption: Workflow for the safe handling of azide precursors.
Caption: Troubleshooting guide for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. ucd.ie [ucd.ie]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Organic azide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Regioselective Triazole Synthesis
Welcome to the technical support center for the regioselective synthesis of 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving regioselective triazole synthesis?
The two primary methods for regioselective triazole synthesis are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). CuAAC selectively produces 1,4-disubstituted 1,2,3-triazoles, while RuAAC yields the 1,5-disubstituted regioisomer.[1][2] The choice between these methods depends on the desired regioisomer.
Q2: My CuAAC reaction is showing low or no yield. What are the common causes?
Low yields in CuAAC reactions can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3]
-
Poor Reagent Quality: Impurities in your azide or alkyne starting materials can inhibit the reaction. Azides, in particular, can be unstable.[3]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[3]
-
Inhibitory Buffer Components: Certain buffers, like Tris, can chelate the copper catalyst, reducing its activity.[3]
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A lack of regioselectivity is a common issue, particularly in thermal, uncatalyzed reactions which often yield a roughly 1:1 mixture of 1,4- and 1,5-isomers.[2] To ensure high regioselectivity:
-
For 1,4-disubstituted triazoles , the use of a copper(I) catalyst is essential.[1][2]
-
For 1,5-disubstituted triazoles , a ruthenium catalyst is the method of choice.[2] If you are using one of these catalytic systems and still observing poor regioselectivity, it could be due to catalyst degradation or the presence of impurities that facilitate a non-catalyzed thermal pathway.
Q4: What are the main side reactions in CuAAC, and how can I minimize them?
The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diacetylene byproduct.[3] This is particularly problematic when the reaction is exposed to oxygen. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[3]
Q5: How can I purify my triazole product from the reaction mixture and separate regioisomers if they form?
Purification can often be achieved through standard techniques like flash column chromatography. However, separating regioisomers can be challenging due to their similar polarities.[4] High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be effective for separating closely related regioisomers.[4][5][6] In some cases, fractional crystallization may also be a viable option.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield in CuAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Cu(I) Catalyst Oxidation | 1. Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state in situ.[3] 2. Work Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxygen exposure.[3] 3. Use a Stabilizing Ligand: Employ a ligand such as THPTA or TBTA to protect the Cu(I) catalyst from oxidation. A ligand-to-copper ratio of 5:1 is often recommended.[3][7] |
| Impure or Degraded Reagents | 1. Verify Purity: Check the purity of your azide and alkyne starting materials using techniques like NMR or mass spectrometry. 2. Use Fresh Reagents: Azides can degrade over time; use freshly prepared or recently purchased azides for best results. |
| Suboptimal Reaction Conditions | 1. Optimize Stoichiometry: While a 1:1 ratio of azide to alkyne is typical, a slight excess of the less critical reagent can sometimes improve yields.[8] 2. Screen Solvents: The choice of solvent can be critical. Common solvents include t-BuOH/H₂O, DMSO, and DMF.[8][9][10] 3. Adjust Temperature: Most CuAAC reactions proceed well at room temperature, but for slower reactions, gentle heating (e.g., 40-50 °C) may be beneficial.[8] |
| Low Reactant Concentration | For the reaction to proceed efficiently, reactant concentrations should generally be above 10 μM.[3] If working with very dilute solutions, consider concentrating the reaction mixture. |
Issue 2: Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers)
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalysis | 1. Ensure Active Catalyst: For 1,4-isomers, confirm the presence and activity of your Cu(I) source. For 1,5-isomers, ensure your Ru catalyst is active.[1][2] 2. Increase Catalyst Loading: If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) might improve the rate of the desired catalytic cycle over the non-catalyzed thermal pathway. |
| Thermal Cycloaddition | If the reaction temperature is too high, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur, leading to a mixture of regioisomers.[2] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Use of Internal Alkynes with CuAAC | The standard CuAAC reaction is generally limited to terminal alkynes.[9] For reactions involving internal alkynes to produce fully substituted triazoles, RuAAC is the more appropriate method.[2][9] |
Quantitative Data on Reaction Conditions
Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis
| Catalytic System | Typical Catalyst | Regioisomer | Typical Yield | Reaction Temperature | Key Advantages | Key Disadvantages |
| CuAAC | CuSO₄/Sodium Ascorbate, Cu(I) salts (e.g., CuI, CuBr) | 1,4-disubstituted | >90% | Room Temperature | High yields, mild conditions, readily available catalysts.[1][11] | Sensitive to oxygen, not suitable for internal alkynes.[3][9] |
| RuAAC | CpRuCl(PPh₃)₂, CpRuCl(COD) | 1,5-disubstituted | 80-95% | 25-100 °C | Works with terminal and internal alkynes.[2][9] | Higher cost of catalyst, may require elevated temperatures.[9] |
Table 2: Effect of Solvents on CuAAC Reaction
| Solvent System | Typical Reaction Time | General Observations |
| t-Butanol/Water (1:1) | 1-8 hours | A very common and effective solvent system for a wide range of substrates.[12] |
| DMSO | 1-6 hours | A good polar aprotic solvent that can enhance the solubility of certain substrates.[10] |
| DMF | 2-12 hours | Another effective polar aprotic solvent, though sometimes slower than DMSO.[9] |
| Water | Varies | Can accelerate the reaction rate for water-soluble substrates.[2] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a standard procedure for synthesizing a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst.
Materials:
-
Terminal Alkyne (1.0 mmol, 1.0 equiv)
-
Azide (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne and the azide in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a typical procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.
Materials:
-
Alkyne (terminal or internal) (1.0 mmol, 1.0 equiv)
-
Azide (1.0 mmol, 1.0 equiv)
-
CpRuCl(COD) or CpRuCl(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Solvent (e.g., Toluene or 1,2-Dichloroethane, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst.
-
Add the solvent, followed by the alkyne and the azide.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 1,5-disubstituted triazole.
Visualizations
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ilacadofsci.com [ilacadofsci.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in 1-methyl-1H-1,2,3-triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning during the synthesis of 1-methyl-1H-1,2,3-triazole. The primary synthetic route covered is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," a cornerstone reaction for forming the triazole ring.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is showing low to no yield. What are the likely causes related to the catalyst?
A1: Low or no yield in a CuAAC reaction is frequently linked to the deactivation of the copper catalyst. The active catalytic species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.[1][2] Other common causes include the presence of catalyst poisons in the reaction mixture and sequestration of the copper catalyst.[3]
Q2: What are common catalyst poisons I should be aware of in my this compound synthesis?
A2: Catalyst poisons are substances that bind to the active sites of the catalyst, reducing its activity. For copper-catalyzed reactions, common poisons include:
-
Sulfur-containing compounds: Thiols, thioethers, and thiourea can strongly coordinate to the copper center.[4]
-
Halides: High concentrations of chloride and especially iodide ions can be detrimental to the catalyst's performance.[4]
-
Other coordinating functional groups: Impurities in starting materials or solvents containing functional groups like nitriles, amines, and other heterocycles can sometimes interfere with the catalyst.
Q3: How can I prevent catalyst poisoning in my experiments?
A3: Preventing catalyst poisoning is crucial for a successful synthesis. Key strategies include:
-
Use of High-Purity Reagents: Ensure that your starting materials (methyl azide and propyne or their precursors) and solvents are free from contaminating catalyst poisons. Purification of reagents may be necessary.
-
Degassing of Solvents: Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II).[5] Degassing your solvents by bubbling with an inert gas like argon or nitrogen can help maintain the catalyst in its active state.
-
Use of Ligands: Stabilizing ligands can protect the Cu(I) catalyst from oxidation and poisoning.
Q4: What is the role of a ligand in the synthesis, and which one should I choose?
A4: Ligands play a critical role in CuAAC reactions by stabilizing the active Cu(I) oxidation state, increasing the reaction rate, and preventing catalyst aggregation.[1][6] The choice of ligand can significantly impact the reaction's success, especially in the presence of potential inhibitors. A comparative guide to common ligands is provided in the table below.
Troubleshooting Guides
Guide 1: Diagnosing Low or No Product Formation
If you are experiencing low or no yield of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Guide 2: Identifying the Source of Catalyst Poisoning
If you suspect catalyst poisoning, a systematic approach can help identify the source:
-
Run a Control Reaction: Perform the reaction with highly purified starting materials and solvents that are known to be free of contaminants. If this reaction is successful, it strongly suggests that your original reagents are the source of the poison.
-
Test Individual Components:
-
Run small-scale reactions where you systematically use one of your potentially contaminated reagents with otherwise pure components.
-
For example, use your batch of methyl azide with pure propyne and catalyst, and vice versa. A significant drop in yield will point to the contaminated reagent.
-
-
Analytical Testing: If available, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify impurities in your starting materials.
Data Presentation
Table 1: Comparative Properties of Common CuAAC Accelerating Ligands
The choice of ligand can be critical in overcoming catalyst inhibition and improving reaction efficiency. This table provides a comparison of commonly used ligands.[7]
| Property | BTTAA | BTTES | THPTA | TBTA |
| Reaction Kinetics | Very High | High | Moderate | Very High |
| Biocompatibility | Very High | Very High | Moderate | Low |
| Cytotoxicity | Very Low | Very Low | Moderate | High |
| Water Solubility | Moderate | High | High | Low |
| Organic Solvent Solubility | Moderate | Low | Low | Very High |
| Required Copper Conc. | Very Low | Low | Moderate | High |
| Stability in Biological Systems | Very High | Very High | Moderate | Low |
Data compiled from various sources and intended for comparative purposes.[7]
Experimental Protocols
Protocol 1: General Synthesis of this compound via CuAAC
This protocol can be used as a baseline for troubleshooting.
Materials:
-
Methyl azide (or a precursor for its in-situ generation)
-
Propyne (gas or a suitable liquid precursor)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (or another suitable ligand)
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
In a reaction vessel, dissolve the alkyne source (1.0 eq.) and the azide source (1.0 - 1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 10 mol%) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 1-5 mol%) and the ligand (e.g., 5-10 mol%) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper/ligand solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction can be worked up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Testing for Catalyst Inhibition by a Suspected Contaminant
This protocol helps determine if a specific compound is poisoning your catalyst.
Procedure:
-
Set up a standard CuAAC reaction for the synthesis of this compound as described in Protocol 1, using high-purity reagents.
-
Set up a parallel reaction with the same high-purity reagents, but add a small, known amount of the suspected poison (e.g., a thiol or a halide salt).
-
Monitor both reactions over time, taking aliquots to determine the yield at various time points.
-
A significant decrease in the reaction rate or final yield in the presence of the suspected contaminant confirms its role as a catalyst poison.
Mandatory Visualizations
Catalytic Cycle and Deactivation Pathway
Caption: The catalytic cycle of the CuAAC reaction and common deactivation pathways.
Experimental Workflow for Catalyst Activity Test
Caption: Experimental workflow for testing the inhibitory effect of a substance on catalyst activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,2,3-Triazole Products from Copper Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from 1,2,3-triazole products synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my 1,2,3-triazole product?
A1: Residual copper can interfere with downstream applications. For instance, in biological and pharmaceutical research, copper ions can be toxic to cells and may catalyze undesired side reactions. In materials science, residual copper can affect the photophysical or electronic properties of the final product.
Q2: What are the most common methods for removing copper catalysts?
A2: The most widely used methods include aqueous washes with chelating agents (such as EDTA or ammonia/ammonium chloride), silica gel chromatography, and the use of chelating resins.[1][2] The choice of method depends on the properties of the triazole product, such as its solubility and stability, as well as the desired level of purity.
Q3: My triazole product seems to have a high affinity for copper, making it difficult to remove. Why does this happen and what can I do?
A3: The nitrogen atoms in the 1,2,3-triazole ring can act as ligands and coordinate to copper ions, forming a stable complex.[3] This chelation effect can make copper removal challenging. In such cases, using a stronger chelating agent in your aqueous wash, employing a chelating resin with a high affinity for copper, or performing multiple purification steps may be necessary.
Q4: Can I avoid the issue of copper removal altogether?
A4: Yes, one effective strategy is to use a heterogeneous copper catalyst. These are solid-supported catalysts that can be easily removed by simple filtration at the end of the reaction, minimizing copper contamination in the crude product.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Persistent blue or green color in the organic layer after extraction. | Incomplete removal of the copper-amine complex (when using ammonia/ammonium chloride) or the copper-EDTA complex. | - Perform additional washes with the appropriate aqueous solution until the aqueous layer is colorless.- If the product is stable, a wash with a dilute acid solution can help break the copper-amine complex. |
| Low recovery of the triazole product after aqueous washes. | The product may have some water solubility. | - Saturate the aqueous wash solution with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.- Back-extract the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product. |
| The copper is still present after silica gel chromatography. | The triazole product and the copper salt may have similar polarities, or the triazole itself is chelating the copper and carrying it through the column. | - Pre-treat the crude product with an aqueous wash of a chelating agent before performing chromatography.- Use a different solvent system for chromatography to improve separation.- Pass the product through a plug of a chelating resin after column chromatography. |
| EDTA wash is not effectively removing the copper. | The affinity of the triazole product for copper is stronger than that of EDTA.[3] | - Increase the concentration of the EDTA solution (e.g., from 0.1 M to 0.5 M).- Increase the pH of the EDTA solution to enhance its chelation efficiency.- Consider using a different chelating agent or a chelating resin. |
Comparative Data on Copper Removal Methods
The efficiency of copper removal can vary significantly depending on the chosen method and the specific triazole product. The following table summarizes typical residual copper levels after different purification techniques.
| Purification Method | Typical Residual Copper Level | Reference |
| Initial Contamination (Homogeneous Catalysis) | up to 168 µg per 100 mg of product | [3] |
| Aqueous Wash with EDTA | Reduced initial contamination by approximately 50% | [3] |
| Aqueous Wash with Ammonia/Ammonium Chloride | < 50 ppm | [6] |
| Silica Gel Column Chromatography | 3.9 - 9.1 µg/g (ppm) | [7] |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for organic-soluble triazole products.
Materials:
-
Crude triazole product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
0.5 M EDTA solution (pH adjusted to 8 with NaOH).
-
Saturated aqueous sodium chloride solution (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Dissolve the crude triazole product in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.5 M EDTA solution and shake vigorously for 1-2 minutes. The formation of a blue-green color in the aqueous layer indicates the chelation of copper by EDTA.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of brine to remove residual EDTA.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified product.
Protocol 2: Aqueous Wash with Ammonia/Ammonium Chloride Solution
This method is effective for removing copper(I) and copper(II) salts.
Materials:
-
Crude triazole product dissolved in an organic solvent.
-
Saturated aqueous ammonium chloride solution.
-
Ammonium hydroxide (optional, to adjust pH).
-
Separatory funnel.
Procedure:
-
Dissolve the crude product in an organic solvent and transfer it to a separatory funnel.
-
Add an equal volume of saturated aqueous ammonium chloride solution. If necessary, add a few drops of ammonium hydroxide to adjust the pH to ~8.
-
Shake the funnel. A deep blue color in the aqueous layer indicates the formation of the copper-ammonia complex.
-
Separate and remove the aqueous layer.
-
Repeat the wash with the ammonium chloride solution until the aqueous layer is colorless.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer and concentrate it to yield the purified triazole.
Protocol 3: Purification using a Chelating Resin (e.g., Chelex® 100)
This method is particularly useful for products that are difficult to purify by extraction or for achieving very low residual copper levels.
Materials:
-
Crude triazole product.
-
Chelating resin (e.g., Chelex® 100).
-
A suitable solvent for the triazole product.
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or a fritted glass funnel).
Procedure:
-
Dissolve the crude triazole product in a suitable solvent.
-
Add the chelating resin to the solution. A general starting point is to use a 5-10 fold excess (by weight) of resin relative to the amount of copper catalyst used in the reaction.
-
Stir the mixture at room temperature for several hours to overnight. The optimal time may vary depending on the specific product and resin.
-
Monitor the removal of copper by observing the disappearance of color from the solution or by a more sensitive analytical technique if required.
-
Once the copper removal is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate to obtain the purified product.
Workflow and Decision-Making Diagrams
Caption: A decision-making workflow for selecting an appropriate copper removal method.
References
- 1. Workup [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. CN101638353A - Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase - Google Patents [patents.google.com]
- 4. silicycle.com [silicycle.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of 1,2,3-Triazole versus 1,2,4-Triazole
A Comparative Guide for Researchers in Drug Discovery
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1][2] Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1] This guide provides a comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.
The fundamental difference between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the three nitrogen atoms are positioned adjacently. In contrast, 1,2,4-triazoles have one nitrogen atom separated from the other two. This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1] The synthesis of 1,4-disubstituted 1,2,3-triazoles has been notably advanced by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition.[1]
Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] However, the prevalence and potency of these activities can differ between the two scaffolds. Notably, the 1,2,4-triazole moiety is arguably more established in commercially available drugs, with well-known examples like the antifungals fluconazole and itraconazole.[1][3]
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.[1][4] The antiproliferative activity of these compounds is commonly assessed using the MTT assay.
Comparative Anticancer Activity (IC₅₀ Values in µM)
| Isomer Type | Derivative/Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 1,2,3-Triazole | Chrysin-Triazole Hybrid (5c) | PC3 (Prostate) | 10.8 ± 0.04 |
| Chrysin-Triazole Hybrid (5c) | MCF-7 (Breast) | 20.53 ± 0.21 | |
| Thymol-Oxadiazole-Triazole (9) | MCF-7 (Breast) | 1.1 | |
| Thymol-Oxadiazole-Triazole (9) | HCT-116 (Colon) | 2.6 | |
| Phosphonate-Triazole (8) | HT-1080 (Fibrosarcoma) | 15.13 | |
| Podophyllotoxin Derivative (19a) | A549 (Lung) | 0.0211 | |
| Indole Derivative (14a) | A549 (Lung) | 9.07 | |
| 1,2,4-Triazole | 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (17) | MCF-7 (Breast) | 0.31 |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (22) | Caco-2 (Colon) | 4.98 | |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (25) | MCF-7 (Breast) | 4.46 |
This table presents a selection of reported IC₅₀ values to illustrate the anticancer potential of both isomers. Direct comparison of potency should be made with caution due to variations in experimental conditions and the specific derivatives tested.[4][5][6][7]
Antifungal Activity: 1,2,4-Triazoles Leading the Charge
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]
Comparative Antifungal Activity (MIC Values in µg/mL)
| Isomer Type | Derivative/Compound ID | Fungal Strain | MIC (µg/mL) |
| 1,2,3-Triazole | Coumarin Hybrid (39) | Various Fungi | Significant Activity |
| 1,2,4-Triazole | Benzotriazine Hybrid | Candida albicans | 0.0156 - 2.0 |
| Benzotriazine Hybrid | Cryptococcus neoformans | 0.0156 - 2.0 | |
| Thiazolo[4,5-d]pyrimidine Hybrid (2a) | Various Fungi | Good (4-8) | |
| Quinoline Based Benzothiazolyl (23f) | Candida albicans | 6.25 | |
| Fluconazole Analogue (1n) | Candida albicans | 0.0156 |
This table highlights the potent antifungal activity, particularly of 1,2,4-triazole derivatives. MIC values indicate the minimum inhibitory concentration.[8][9][10]
Antibacterial Activity: A Broad Spectrum for Both Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have been incorporated into hybrids and derivatives that exhibit potent antibacterial activity, including against drug-resistant strains.[11] The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency and is typically determined by the broth microdilution method.
Comparative Antibacterial Activity (MIC Values in µg/mL)
| Isomer Type | Derivative/Compound ID | Bacterial Strain | MIC (µg/mL) |
| 1,2,3-Triazole | Benzoimidazole Hybrid (19) | Gram-positive/negative | Not specified |
| Naphthoquinone Derivative | S. aureus, E. coli, P. aeruginosa | 0.0156 - 0.0625 | |
| 1,2,4-Triazole | Ofloxacin Derivative | S. aureus, E. coli | 0.25 - 1 |
| Clinafloxacin Hybrid | S. aureus, E. coli | 0.25 - 32 | |
| Bis-1,2,4-triazole Derivative | B. proteus | 0.5 | |
| Schiff Base (5e) | S. aureus | Superior to Streptomycin |
This table showcases the antibacterial potential of both triazole isomers against a range of bacteria.[9][10][12][13]
Experimental Protocols
MTT Assay for Cytotoxicity
The antiproliferative activity of triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.[1]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[1]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570-590 nm. The intensity of the color is proportional to the number of viable cells.[1]
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial and antifungal potency and is typically determined by the broth microdilution method.[4]
-
Preparation: A two-fold serial dilution of the triazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.[4]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 × 10⁵ CFU/mL for bacteria).[4]
-
Controls: Positive (microorganism, no compound) and negative (medium only) controls are included on each plate.[4]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Visualizing the Mechanisms
Apoptosis Signaling Pathway
Many anticancer triazole derivatives exert their effect by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Comparative Guide to the Synthetic Validation of 1-methyl-1H-1,2,3-triazole
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of core heterocyclic scaffolds is paramount. This guide provides a comparative analysis of two primary synthetic protocols for obtaining 1-methyl-1H-1,2,3-triazole, a key structural motif in various biologically active compounds. The following sections detail the experimental methodologies, present a quantitative comparison of their performance, and offer a logical workflow for protocol selection.
Comparative Performance of Synthetic Protocols
The selection of an appropriate synthetic route for this compound is often a trade-off between factors such as yield, regioselectivity, reaction time, and the handling of hazardous reagents. Below is a summary of the key performance indicators for two prevalent methods: direct methylation of 1H-1,2,3-triazole and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
| Parameter | Protocol 1: Direct Methylation | Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Starting Materials | 1H-1,2,3-triazole, Methyl iodide | Methyl azide, Acetylene gas |
| Typical Yield | 60-75% (combined isomers) | 70-85% |
| Regioselectivity | Mixture of 1-methyl and 2-methyl isomers | Highly regioselective for the 1,4-isomer (1-methyl) |
| Reaction Time | 12-24 hours | 4-8 hours |
| Product Purity | Requires chromatographic separation of isomers | High purity after standard workup |
| Key Advantages | Readily available starting materials | High regioselectivity, shorter reaction time |
| Key Disadvantages | Formation of isomeric mixtures, longer reaction time | Use of potentially explosive methyl azide and flammable acetylene gas |
Experimental Protocols
Protocol 1: Direct Methylation of 1H-1,2,3-triazole
This protocol involves the direct alkylation of the 1H-1,2,3-triazole ring using an electrophilic methylating agent. A significant challenge with this method is the potential for alkylation at different nitrogen atoms, leading to a mixture of 1-methyl- and 2-methyl-1H-1,2,3-triazole isomers, which necessitates careful purification.
Materials:
-
1H-1,2,3-triazole
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-1,2,3-triazole (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 1-methyl and 2-methyl isomers.
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.71 (s, 1H), 7.55 (s, 1H), 4.15 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 134.8, 125.4, 36.2.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method, a cornerstone of "click chemistry," offers a highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. For the synthesis of this compound, this involves the reaction of methyl azide with acetylene. This approach generally provides the desired 1-methyl isomer in high purity.
Materials:
-
Methyl azide (CH₃N₃) (handle with extreme care due to its explosive nature)
-
Acetylene gas
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Sodium ascorbate and Copper(II) sulfate
-
tert-Butanol/Water or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a solution of methyl azide (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of tert-butanol and water), add copper(I) iodide (0.05 eq) and triethylamine (1.5 eq).
-
Bubble acetylene gas through the reaction mixture at room temperature for 4-8 hours while stirring vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the product.
Mandatory Visualizations
Caption: Decision workflow for selecting a synthetic protocol.
A Comparative Guide to Catalysts for 1,2,3-Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2,3-triazoles, a cornerstone of "click chemistry," offers a versatile and robust method for molecular assembly in drug discovery, materials science, and bioconjugation.[1][2] The choice of catalyst is paramount as it dictates the regioselectivity of the azide-alkyne cycloaddition, leading to either 1,4- or 1,5-disubstituted triazoles. This guide provides an objective comparison of the most prominent catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst for their specific applications.
Performance Comparison of Key Catalytic Systems
The efficiency, regioselectivity, and substrate scope of 1,2,3-triazole synthesis are highly dependent on the catalyst employed. Copper- and ruthenium-based catalysts are the most widely used, offering complementary control over the reaction outcome.
| Catalyst System | Regioisomer | Typical Yield (%) | Reaction Time | Temperature (°C) | Solvent System | Catalyst Loading (mol%) | Key Advantages | Key Disadvantages |
| Cu(I) salts (e.g., CuI, CuBr) | 1,4-disubstituted | 90-99 | 0.5-12 h | Room Temp - 45 | t-BuOH/H₂O, DMSO, PBS | 1-10 | High yields, mild conditions, readily available.[3][4][5] | Limited to terminal alkynes, potential for cytotoxicity.[3] |
| In situ Cu(I) from CuSO₄/NaAsc | 1,4-disubstituted | 95-99 | 0.5-8 h | Room Temperature | t-BuOH/H₂O, H₂O | 1-5 | Highly reliable, avoids unstable Cu(I) salts, works well in aqueous media.[3][6] | Requires a reducing agent, potential for side reactions. |
| [Cp*RuCl] complexes | 1,5-disubstituted | 85-95 | 1-24 h | 25-100 | Toluene, THF, DMF | 1-5 | Excellent regioselectivity for 1,5-isomers, tolerates internal alkynes.[7][8][9] | Higher cost, may require elevated temperatures.[7] |
| Fe/Cu Nanocatalyst | 1,4-disubstituted | ~95 | 1 h | Room Temperature | H₂O | - | Environmentally friendly, easily separable and reusable.[10] | Newer technology, may have limited substrate scope. |
| Other Metals (Ag, Zn, Ir) | Primarily 1,4- | Variable | Variable | Variable | Variable | Variable | Can offer alternative reactivity and substrate tolerance.[1] | Less developed, may have lower efficiency or selectivity. |
| Metal-Free | 1,5-disubstituted | 67-93 | 12-24 h | 80-120 | DMSO, Acetic Acid | - | Avoids metal contamination, useful for biological applications.[1] | Often requires higher temperatures and longer reaction times. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yielding synthesis. Below are representative protocols for the widely used copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles
This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using the in situ generation of the Cu(I) catalyst from copper(II) sulfate and sodium ascorbate.[3][11]
Materials:
-
Azide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent: 1:1 mixture of tert-butanol and water (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the azide and the terminal alkyne in the tert-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a [Cp*RuCl] complex as the catalyst.[7][8]
Materials:
-
Azide (1.0 mmol, 1.0 equiv)
-
Alkyne (terminal or internal) (1.0 mmol, 1.0 equiv)
-
Pentamethylcyclopentadienyl ruthenium(II) chloride complex (e.g., [Cp*RuCl(COD)]) (0.02 mmol, 2 mol%)
-
Solvent: Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst.
-
Add the anhydrous toluene, followed by the azide and the alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1,5-disubstituted 1,2,3-triazole.
Experimental Workflow and Catalytic Cycles
To better visualize the experimental process and the underlying mechanisms, the following diagrams illustrate a general workflow for catalyst comparison and the distinct catalytic cycles for CuAAC and RuAAC.
Caption: General experimental workflow for comparing catalysts in 1,2,3-triazole synthesis.
Caption: Simplified catalytic cycles for CuAAC and RuAAC leading to different regioisomers.
References
- 1. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles | MDPI [mdpi.com]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ilacadofsci.com [ilacadofsci.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast synthesis of [1,2,3]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 1-methyl-1H-1,2,3-triazole
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds like 1-methyl-1H-1,2,3-triazole is a critical aspect of quality control and experimental validity. The choice of analytical method depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis, such as the need for routine quality control versus in-depth structural confirmation.
This guide provides an objective comparison of common analytical techniques used for the purity assessment of this compound and similar heterocyclic compounds, supported by experimental data and detailed methodologies. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is crucial for obtaining reliable purity data. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.
| Technique | Principle | Key Advantages | Key Limitations | Typical Performance Metrics |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | High resolution, reproducibility, and suitability for non-volatile and thermally sensitive compounds.[1] Robust and widely available for quantitative analysis.[2] | Requires a reference standard for quantification; method development can be time-consuming. | Linearity (r²): >0.999[3]LOD: ~0.6 mg/mL[3]LOQ: ~1.02 mg/mL[3]Recovery: 98.17–100.83%[3]Precision (RSD): 0.44–1.01%[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection using mass spectrometry for identification and quantification.[1] | Excellent sensitivity and selectivity; provides structural information from mass spectra, aiding in impurity identification.[4] | Limited to thermally stable and volatile compounds; derivatization may be required for polar molecules. | Purity of Standards: Can be used for direct injection to determine the purity of reference materials.[5]Quantification: Isotope dilution methods can be employed for high accuracy.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The resulting spectrum provides detailed information about the molecule's structure and can be used for quantification (qNMR). | Provides unambiguous structural confirmation of the main compound and impurities.[6][7] qNMR is a primary ratio method that does not require an identical reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; may be less suitable for trace impurity detection. Requires a high-field instrument for complex mixtures. | Structural Confirmation: Provides detailed chemical shift and coupling constant data for verification.[6][8]Quantitative NMR (qNMR): Can determine purity with high precision by integrating signals relative to a certified internal standard. |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following protocols are based on established methods for triazoles and related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from a validated procedure for a closely related nitro-substituted 1-methyl-triazole and is suitable for quantifying the main component and known impurities.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector.
-
Column: SinoChrom ODS-BP column (4.6 × 200 mm, 5 μm) or equivalent C18 reversed-phase column.[3]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 90/10, v/v). The ratio may require optimization.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV detection at a wavelength optimized for this compound (e.g., 210-240 nm).[3][9]
-
Injection Volume: 10 μL.[3]
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover a range from 50% to 150% of the expected sample concentration.[1]
-
Dissolve the synthesized sample to be tested in the mobile phase to a final concentration within the calibration range.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the test sample in triplicate. Calculate the purity by comparing the peak area of the analyte to the calibration curve. Peak purity can also be assessed using a diode array detector.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol is based on methods developed for the analysis of 1-methyl-1,2,4-triazole and is effective for identifying and quantifying volatile impurities.[5]
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A suitable capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Injector Temperature: 240°C.[5]
-
MS Detection:
-
Sample Preparation:
-
Dissolve the synthesized compound in a volatile organic solvent like methanol or methylene chloride.
-
For accurate quantification, a deuterated internal standard, such as 1-(trideuteromethyl)-1H-1,2,3-triazole, can be synthesized and added at a known concentration.[5]
-
-
Analysis: Inject the sample into the GC-MS. Identify peaks by comparing their mass spectra to reference libraries or known standards. Quantify by comparing the peak area of the analyte to that of the internal standard.
NMR Spectroscopy for Structural Verification and Purity Assessment
NMR is a powerful tool for confirming the identity of the synthesized compound and for identifying structurally related impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.[2]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum. For this compound, this will confirm the presence and integration of the methyl and triazole ring protons. Impurity signals will appear as extra peaks.[7]
-
¹³C NMR: Acquire a carbon spectrum to confirm the number of unique carbon atoms in the molecule, matching them to the expected structure.[6]
-
Quantitative NMR (qNMR):
-
Accurately weigh a sample of the synthesized compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.
-
Dissolve in a known volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (D1) to ensure full signal relaxation for accurate integration.
-
Purity is calculated by comparing the integral of a well-resolved signal from the analyte to a signal from the internal standard.
-
-
Workflow for Purity Assessment
The general workflow for assessing the purity of synthesized this compound involves a multi-step process from sample preparation to final data analysis, often employing complementary analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [dr.lib.iastate.edu]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
- 7. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. This compound | C3H5N3 | CID 140119 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-1,2,3-triazole Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 1-methyl-1H-1,2,3-triazole derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological potential. By dissecting their structure-activity relationships (SAR), we aim to illuminate the path for designing more potent and selective therapeutic agents.
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, lauded for its chemical stability, ease of synthesis via "click" chemistry, and its ability to engage in various biological interactions.[1][2] The introduction of a methyl group at the N1 position of the triazole ring serves as a crucial starting point for a diverse array of derivatives with activities spanning anticancer, antimicrobial, and enzyme inhibitory domains. This guide synthesizes experimental data from multiple studies to provide a clear comparison of how structural modifications to this core influence biological outcomes.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has focused on the anticancer properties of this compound derivatives. The general strategy involves attaching various heterocyclic or aromatic moieties to the triazole ring, leading to compounds with potent cytotoxic effects against various cancer cell lines.
A series of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activity.[3] The National Cancer Institute's NCI60 cell line screen revealed that some of these compounds exhibit moderate activity against melanoma, colon, and breast cancer cell lines.[3] Further modifications, such as the incorporation of quinoline moieties, have also been explored to enhance anticancer efficacy.[3]
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R1 Substituent (at C4) | R2 Substituent (Aryl group at N1) | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | Coumarin | Methyl | A549 (Lung) | 2.97 | [4] |
| 4b | Coumarin | - | A549 (Lung) | 4.78 | [4] |
| 7a | Chalcone | Bromo | A549 (Lung) | 8.67 | [4] |
| 7c | Chalcone | Bromo | A549 (Lung) | 9.74 | [4] |
| 20a | Epipodophyllotoxin | - | A549 (Lung) | 0.97 | [4] |
| 20b | Epipodophyllotoxin | - | A549 (Lung) | 1.23 | [4] |
| 20c | Epipodophyllotoxin | - | A549 (Lung) | 1.54 | [4] |
| 20d | Epipodophyllotoxin | - | A549 (Lung) | 1.82 | [4] |
| 20e | Epipodophyllotoxin | - | A549 (Lung) | 1.96 | [4] |
| 9 | 2-hydroxyphenyl | Thymol-1,3,4-oxadiazole | MCF-7 (Breast) | 1.1 | [5] |
| 9 | 2-hydroxyphenyl | Thymol-1,3,4-oxadiazole | HCT-116 (Colon) | 2.6 | [5] |
| 9 | 2-hydroxyphenyl | Thymol-1,3,4-oxadiazole | HepG2 (Liver) | 1.4 | [5] |
Note: This table is a synthesis of data from multiple sources and is not exhaustive. The specific structures of the core molecules may vary slightly between studies.
Structure-Activity Relationship for Anticancer Agents
Analysis of the available data reveals several key SAR trends for anticancer activity:
-
Substitution at the C4 and C5 positions of the triazole ring with bulky and functionally rich groups like coumarins, chalcones, and podophyllotoxin derivatives generally leads to enhanced cytotoxic activity.[4]
-
The nature of the substituent on the aryl ring at the N1 position also plays a significant role. Electron-withdrawing or donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.
-
Hybrid molecules, such as those incorporating a thymol-1,3,4-oxadiazole moiety, have shown exceptional potency, suggesting that combining pharmacophores can lead to synergistic effects.[5]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
This compound derivatives have also emerged as promising antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Studies have demonstrated the efficacy of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, novel 1H-1,2,3-triazole derivatives of metronidazole have shown potent antimicrobial activity, with some compounds exhibiting higher inhibition rates than the parent drug.[6][7]
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R Substituent | Target Microorganism | MIC (µg/mL) | Reference |
| 15e | - | Mycobacterium tuberculosis H37Ra | 5.8 | [8] |
| 5b | Metronidazole analogue | Fungal and bacterial strains | - | [6][7] |
| 5c | Metronidazole analogue | Fungal and bacterial strains | - | [6][7] |
| 5e | Metronidazole analogue | Fungal and bacterial strains | - | [6][7] |
| 7b | Metronidazole analogue | Fungal and bacterial strains | - | [6][7] |
| 7e | Metronidazole analogue | Fungal and bacterial strains | - | [6][7] |
| 6 | Thymol-1,3,4-oxadiazole | Escherichia coli | - | [5] |
| 7 | Thymol-1,3,4-oxadiazole | Escherichia coli | - | [5] |
| 9 | Thymol-1,3,4-oxadiazole | Escherichia coli | - | [5] |
| 16 | Thymol-1,3,4-oxadiazole | Staphylococcus aureus | - | [5] |
| 17 | Thymol-1,3,4-oxadiazole | Staphylococcus aureus | - | [5] |
Note: MIC values were not consistently reported in all cited abstracts. "-" indicates that the compound was reported as active, but a specific MIC value was not provided in the abstract.
Structure-Activity Relationship for Antimicrobial Agents
The antimicrobial SAR of these derivatives highlights:
-
Hybridization with known antimicrobial agents , such as metronidazole, can significantly enhance the potency and spectrum of activity.[6][7]
-
The presence of a thymol-1,3,4-oxadiazole scaffold has been shown to confer good inhibitory activity against both Escherichia coli and Staphylococcus aureus.[5]
-
For antitubercular activity, specific substitutions on the triazole ring are crucial, with some derivatives showing promising minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis.[8]
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
This compound derivatives have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their ability to fit into active sites and form key interactions makes them attractive candidates for enzyme-targeted drug design.
For example, certain derivatives have shown inhibitory activity against carbonic anhydrase-II, an enzyme involved in various physiological processes.[9] A preliminary SAR study suggested that the presence of a polar group on the phenyl ring attached to the triazole is beneficial for activity.[9]
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 7b | Carbonic Anhydrase-II | 13.8 ± 0.63 | [9] |
| 9e | Carbonic Anhydrase-II | 18.1 ± 1.31 | [9] |
| 9d | Carbonic Anhydrase-II | 20.7 ± 1.13 | [9] |
| 9c | Carbonic Anhydrase-II | 21.5 ± 0.21 | [9] |
| 9b | Carbonic Anhydrase-II | 25.1 ± 1.04 | [9] |
Structure-Activity Relationship for Enzyme Inhibitors
Key takeaways for the SAR of enzyme inhibitors include:
-
The electronic and steric properties of substituents on the aromatic rings attached to the triazole core are critical for binding to the enzyme's active site.
-
The introduction of polar groups can enhance interactions with key residues in the active site, leading to improved inhibitory potency.[9]
Experimental Protocols
To ensure the reproducibility and comparability of the presented data, this section outlines the general methodologies for the key experiments cited.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective compounds with anticancer, antimicrobial, and enzyme inhibitory activities. The tabulated data and experimental protocols provide a valuable resource for researchers in the field, facilitating the rational design of the next generation of this compound-based drugs. Further exploration of this chemical space, guided by the SAR principles outlined herein, holds significant promise for addressing unmet medical needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 7. Synthesis and antimicrobial activity of 1 H-1,2,3-triazole and carboxylate analogues of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
A Comparative Spectroscopic Analysis of 1,2,3-Triazole and 1,2,4-Triazole Isomers
For researchers, scientists, and drug development professionals, a precise understanding of isomeric purity is paramount. This guide provides an objective comparison of the spectroscopic data of 1,2,3-triazole and 1,2,4-triazole, offering supporting experimental data to aid in their differentiation and characterization.
The isomeric triazoles, 1,2,3-triazole and 1,2,4-triazole, are five-membered heterocyclic rings containing three nitrogen atoms. Their distinct arrangement of nitrogen atoms leads to different physicochemical properties and, consequently, unique spectroscopic signatures. This guide delves into the comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Logical Relationship of Spectroscopic Data Comparison
The following diagram illustrates the logical flow of comparing the spectroscopic data of the two triazole isomers.
Quantitative Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1,2,3-triazole and 1,2,4-triazole.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Solvent |
| 1,2,3-Triazole | ¹H | 7.73 (s, 2H) | CDCl₃ |
| ¹³C | 130.4 (CH) | CDCl₃ | |
| 1,2,4-Triazole | ¹H | 8.28 (s, 2H) | CDCl₃ |
| ¹³C | 145.2 (CH) | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Infrared (FTIR) Spectroscopic Data
| Isomer | Functional Group | Vibrational Frequency (cm⁻¹) | Assignment |
| 1,2,3-Triazole | N-H stretch | 3200-3400 (broad) | Intermolecular H-bonding |
| C-H stretch | ~3140 | Aromatic C-H | |
| N=N stretch | 1440-1447 | Ring vibration. | |
| C=N stretch | ~1640 | Ring vibration | |
| 1,2,4-Triazole | N-H stretch | ~3126 | N-H stretching.[1] |
| C-H stretch | 3032, 3097 | Aromatic C-H vibrations.[1] | |
| N=N stretch | ~1543 | Ring vibration.[1] | |
| C=C stretch | 1483, 1529 | Aromatic C=C stretching.[1] |
Table 3: Mass Spectrometry Data
| Isomer | Ionization | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 1,2,3-Triazole | EI | 69 | 42 ([M-HCN]⁺), 41, 40 |
| 1,2,4-Triazole | EI | 69.0653 | 42 ([M-HCN]⁺), 41, 40.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the triazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the triazole isomer with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Introduction (for EI):
-
Direct insertion probe or Gas Chromatography (GC) inlet.
-
If using a direct insertion probe, place a small amount of the sample in a capillary tube and insert it into the ion source.
-
If using a GC inlet, dissolve the sample in a volatile solvent and inject it into the GC.
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 35-200).
ESI-MS Acquisition:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infusion: Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate.
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
Generalized Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a general workflow for the spectroscopic analysis of chemical compounds.
This guide provides a foundational comparison of the spectroscopic data for 1,2,3-triazole and 1,2,4-triazole. For more complex substituted derivatives, the spectral features will be influenced by the nature and position of the substituents. Researchers should always consider these effects when analyzing their experimental data.
References
Evaluating the Efficacy of 1-Methyl-1H-1,2,3-Triazole Based Enzyme Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the 1-methyl-1H-1,2,3-triazole scaffold has emerged as a privileged structure in the design of potent enzyme inhibitors. Its unique electronic properties, metabolic stability, and capacity for forming diverse molecular interactions have made it a focal point for medicinal chemists. This guide provides a comprehensive comparison of the efficacy of this compound-based inhibitors against key enzymatic targets, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
I. Comparative Efficacy of Triazole-Based Enzyme Inhibitors
The inhibitory potential of 1,2,3-triazole derivatives has been evaluated against a range of enzymes implicated in various diseases. This section presents a comparative analysis of their performance against established inhibitors for two prominent enzymes: acetylcholinesterase (AChE) and α-glucosidase.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] Novel 1,2,3-triazole derivatives have demonstrated potent anti-AChE activity.
Table 1: Comparative IC50 Values for Acetylcholinesterase Inhibitors
| Compound Class | Specific Derivative | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| Thienobenzo-1,2,3-triazoles | Compound 9 (with methyl & fluoro-benzyl groups) | 4.80 | Donepezil | 0.023 |
| Charged Thienobenzo-1,2,3-triazoles | Derivative 14 (with benzyl group) | 2.13 | Donepezil | 0.023 |
| Triazole-genipin analogues | - | >50% inhibition at test conc. | Galantamine | 12.7 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine.[3][4][5] Inhibition of this enzyme is an effective approach for managing postprandial hyperglycemia in type 2 diabetes.[4][6] Several classes of 1,2,3-triazole derivatives have shown remarkable α-glucosidase inhibitory activity, often surpassing the standard drug, acarbose.
Table 2: Comparative IC50 Values for α-Glucosidase Inhibitors
| Compound Class | Specific Derivative | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| 1,2,3-Triazole derivatives | Compound 6a | 22.15 ± 0.75 | Acarbose | 21.07 ± 0.05 |
| Meldrum-based-1H-1,2,3-triazoles | Compound 7i | 4.63 | Acarbose | - |
| Cyanoacetohydrazide-1,2,3-triazoles | Compound 9e | 1.00 ± 0.01 | Acarbose | 754.1 ± 0.5 |
| Benzothiazole-triazole derivatives | Compound 6s | 20.7 | Acarbose | 817.38 |
II. Experimental Protocols
Reproducibility and standardization are paramount in evaluating enzyme inhibitors. This section provides detailed methodologies for the key experiments cited in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.[7][8]
Materials and Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) solution (1 U/mL) in phosphate buffer
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[7]
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[7]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Glucosidase Inhibition Assay
This is a colorimetric method used to determine the inhibitory activity of a test compound against α-glucosidase.[6][9]
Materials and Reagents:
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
α-Glucosidase solution (0.5 U/mL) from Saccharomyces cerevisiae dissolved in phosphate buffer
-
5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer
-
0.1 M Sodium carbonate (Na2CO3) solution
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Plate Setup:
-
Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of the diluted test compound solutions to the test wells.
-
Add 20 µL of a standard inhibitor (e.g., acarbose) solution to the positive control wells.
-
Add 20 µL of the buffer to the blank (enzyme control) wells.
-
-
Enzyme Addition: Add 20 µL of 0.5 U/mL α-glucosidase solution to all wells except the substrate blank.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[6]
-
Initiate Reaction: Add 20 µL of 5 mM pNPG solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[6]
-
Terminate Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank (enzyme, buffer, pNPG, and DMSO without the inhibitor) and A_sample is the absorbance of the test sample.[6]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
III. Visualizing Pathways and Processes
To better understand the context of enzyme inhibition and the experimental procedures, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Acetylcholine Signaling Pathway.
Caption: General Experimental Workflow for Enzyme Inhibition Assays.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpha glucosidase activity: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2,3-Triazole Synthesis: Benchmarking New Methods Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,2,3-Triazole Synthesis Methodologies with Supporting Experimental Data.
The 1,2,3-triazole core is a privileged structural motif in medicinal chemistry, materials science, and chemical biology. Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have made it a cornerstone in the design of novel pharmaceuticals, functional polymers, and bioconjugates. The advent of "click chemistry" has revolutionized the synthesis of these valuable heterocycles, offering significant improvements over classical methods. This guide provides an objective comparison of the seminal thermal Huisgen 1,3-dipolar cycloaddition against the now-ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the regiocomplementary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
At a Glance: Comparing Key 1,2,3-Triazole Synthesis Protocols
The choice of synthetic method for constructing a 1,2,3-triazole ring is dictated by several factors, including the desired regioselectivity, the steric and electronic nature of the substrates, and the tolerance of other functional groups within the molecule. The following table summarizes the key performance indicators for the classical thermal Huisgen cycloaddition and the more modern CuAAC and RuAAC reactions.
| Parameter | Classical Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Regioselectivity | Mixture of 1,4- and 1,5-regioisomers | Exclusively 1,4-regioisomer | Exclusively 1,5-regioisomer |
| Reaction Temperature | High (typically >100 °C) | Room temperature to mild heating (e.g., 45 °C) | Room temperature to 80 °C |
| Reaction Time | Long (hours to days) | Short (minutes to a few hours) | Generally short (minutes to hours) |
| Catalyst | None | Copper(I) source (e.g., CuSO₄/sodium ascorbate, CuI) | Ruthenium(II) complex (e.g., Cp*RuCl(PPh₃)₂) |
| Catalyst Loading | N/A | 1-5 mol% | 1-5 mol% |
| Substrate Scope | Broad, but can be limited by thermal stability | Excellent for terminal alkynes | Excellent for both terminal and internal alkynes |
| Yield | Variable, often moderate | Generally high to excellent | Generally high to excellent |
| "Click Chemistry" | No | Yes | Yes |
Experimental Workflows and Signaling Pathways
To visualize the overarching process and the distinct catalytic cycles, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of 1,2,3-triazoles.
Caption: Contrasting catalytic pathways of CuAAC and RuAAC.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the three key 1,2,3-triazole synthesis methods discussed.
Classical Thermal Huisgen 1,3-Dipolar Cycloaddition
This protocol describes the uncatalyzed reaction between an azide and an alkyne, which typically requires elevated temperatures and results in a mixture of regioisomers.[1]
Materials:
-
Azide (1.0 mmol)
-
Alkyne (1.0 mmol)
-
High-boiling point solvent (e.g., toluene, xylene, or DMF), 5-10 mL
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
Procedure:
-
In a suitable reaction vessel, dissolve the azide and alkyne in the chosen solvent.
-
If using a sealed tube, ensure it is properly sealed. If using a flask, equip it with a reflux condenser.
-
Heat the reaction mixture to the desired temperature (typically 90-150 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Note that reaction times can be lengthy (18 hours or more).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 1,4- and 1,5-regioisomers and any unreacted starting materials.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a standard procedure for the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using an in situ generated Cu(I) catalyst.[2]
Materials:
-
Azide (1.0 mmol)
-
Terminal alkyne (1.0-1.2 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 mmol, 1-5 mol%)
-
Sodium ascorbate (0.05-0.1 mmol, 5-10 mol%)
-
Solvent system (e.g., 1:1 t-BuOH/H₂O, DMSO, DMF), 5-10 mL
Procedure:
-
In a round-bottom flask, dissolve the azide and terminal alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution. A color change is often observed.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be of high purity, but if necessary, it can be further purified by column chromatography or recrystallization.
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes a typical procedure for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[3] This method is also applicable to internal alkynes for the synthesis of fully substituted triazoles.[4]
Materials:
-
Azide (1.0 mmol)
-
Alkyne (terminal or internal) (1.0-1.2 mmol)
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄) (0.01-0.05 mmol, 1-5 mol%)
-
Anhydrous, non-protic solvent (e.g., toluene, 1,2-dichloroethane (DCE), THF), 5-10 mL
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the azide and alkyne in the anhydrous solvent.
-
Add the ruthenium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) with stirring. Some reactions can proceed at room temperature.[4]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.
-
The resulting powder can be loaded onto a column and purified by flash chromatography to yield the pure 1,5-disubstituted 1,2,3-triazole.
Conclusion
The synthesis of 1,2,3-triazoles has been significantly advanced from the classical thermal Huisgen cycloaddition to the highly efficient and selective catalyzed "click" reactions. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the preeminent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its mild conditions, high yields, and operational simplicity. For applications requiring the 1,5-regioisomer or the use of internal alkynes, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a powerful and reliable alternative. The choice between these methodologies will ultimately depend on the specific synthetic target and the desired molecular architecture. The detailed protocols provided herein serve as a practical guide for researchers to implement these indispensable reactions in their own laboratories.
References
in vitro testing of 1-methyl-1H-1,2,3-triazole derivatives against cancer cell lines
A comparative analysis of the in vitro anticancer activity of 1-methyl-1H-1,2,3-triazole derivatives reveals their potential as a promising scaffold in the development of novel therapeutic agents. These synthetic heterocyclic compounds have been evaluated against a variety of cancer cell lines, demonstrating a range of cytotoxic effects. This guide provides an objective comparison of their performance, supported by experimental data from recent studies, and details the methodologies employed.
Comparative Cytotoxicity of 1,2,3-Triazole Derivatives
The in vitro efficacy of various 1,2,3-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values for several this compound and related derivatives against different human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8 (phosphonate derivative) | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | - |
| A-549 (Lung Carcinoma) | 21.25 | |||
| MCF-7 (Breast Adenocarcinoma) | 18.06 | |||
| MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | |||
| Compound 9 (thymol-oxadiazole hybrid) | MCF-7 (Breast Adenocarcinoma) | 1.1 | Doxorubicin | 1.2 |
| HCT-116 (Colon Carcinoma) | 2.6 | 5-Fluorouracil | 18.74 | |
| HepG2 (Hepatocellular Carcinoma) | 1.4 | |||
| Compound 7 (pyrazolo-triazole hybrid) | HepG-2 (Hepatocellular Carcinoma) | 12.22 | Doxorubicin | 11.21 |
| HCT-116 (Colon Carcinoma) | 14.16 | 12.46 | ||
| MCF-7 (Breast Adenocarcinoma) | 14.64 | 13.45 | ||
| Compound 4a (coumarin hybrid) | A549 (Lung Carcinoma) | 2.97 | Cisplatin | 24.15 |
| Compound 4b (coumarin hybrid) | A549 (Lung Carcinoma) | 4.78 | Cisplatin | 24.15 |
Data compiled from multiple sources.[1][2][3][4] Note: The specific substitution on the this compound core varies between compounds, leading to the observed differences in activity.
Experimental Protocols
The evaluation of the anticancer potential of 1,2,3-triazole derivatives is predominantly conducted through cell-based cytotoxicity assays. The following is a generalized protocol based on methodologies reported in the literature.[1][3][5]
Cell Culture and Maintenance
Human cancer cell lines such as MCF-7, MDA-MB-231 (breast), A-549 (lung), HT-1080 (fibrosarcoma), HepG2 (liver), and HCT-116 (colon) are used.[1][3][4] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microculture plates at a density of approximately 5 x 10³ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The synthesized 1,2,3-triazole derivatives are dissolved in a solvent like DMSO to create stock solutions. These are further diluted to various concentrations (e.g., ranging from 6.25 to 100 µM). The cultured cells are then treated with these concentrations for a specified period, typically 24 to 48 hours.[1][6]
-
MTT Incubation: After the treatment period, the medium is removed, and 5 mg/mL of MTT solution is added to each well. The plates are incubated for an additional 4 hours at 37°C.[1] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the compound concentration against the percentage of cell growth inhibition.
Mechanisms of Action
Studies suggest that 1,2,3-triazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][2] The structural versatility of the triazole core allows it to interact with multiple biological targets.[7][8]
Some derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phases, preventing cancer cells from progressing through division.[1][9] The induction of apoptosis is a key mechanism, often involving the disruption of the mitochondrial membrane potential and the activation of caspase pathways, which are central executioners of cell death.[1] Other proposed mechanisms include the inhibition of crucial enzymes like kinases and topoisomerases, or direct interaction with DNA.[7][10]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
